molecular formula C12H6BrClFNO B6306875 (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone CAS No. 2097065-09-1

(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Katalognummer: B6306875
CAS-Nummer: 2097065-09-1
Molekulargewicht: 314.54 g/mol
InChI-Schlüssel: BXQBGCTVAZAETG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a diaryl methanone core with halogen substituents, is commonly found in compounds designed to modulate key biological targets. This scaffold is particularly valuable for the synthesis of molecules that investigate disease pathways related to kinase function . For instance, structurally similar compounds containing the N-pyridyl moiety have been identified as key intermediates in the development of Factor XIa inhibitors, which are a promising class of antithrombotic agents for treating abnormal blood coagulation . Furthermore, such heterocyclic scaffolds are frequently utilized in the exploration of activin receptor-like kinases (ALKs), which play critical roles in bone morphogenetic protein (BMP) signaling and have been linked to conditions such as fibrodysplasia ossificans progressiva and certain cancers . The specific halogen pattern on the two aromatic rings provides a versatile handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to generate a diverse array of analogues for structure-activity relationship (SAR) studies . This compound is intended for use in research applications such as hit-to-lead optimization and the discovery of new therapeutic candidates. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

(3-bromo-5-fluorophenyl)-(5-chloropyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClFNO/c13-8-3-7(4-10(15)5-8)12(17)11-2-1-9(14)6-16-11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQBGCTVAZAETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)C2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Database Retrieval and Application Profiling of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

In preclinical chemical development, the selection of robust, versatile building blocks is paramount to the success of a drug discovery campaign. (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone (CAS: 2097065-09-1)[1] is a highly functionalized diaryl methanone scaffold that has emerged as a critical intermediate in the synthesis of advanced therapeutics. Most notably, it serves as a core structural node in the development of Factor XIa inhibitors for anticoagulant therapy[2] and AMPK activators for metabolic regulation[3].

This technical guide provides an authoritative overview of this compound, detailing its chemical properties, mechanistic rationale in drug design, and a self-validating synthetic protocol.

Chemical Identification & Database Retrieval

Accurate database retrieval is the first step in ensuring supply chain integrity and analytical validation. The following parameters have been verified across major chemical databases, including [4] and[5].

Table 1: Quantitative Chemical Descriptors
PropertyValue
Chemical Name (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone
CAS Registry Number 2097065-09-1
Molecular Formula C₁₂H₆BrClFNO
Molecular Weight 314.54 g/mol
MDL Number MFCD32902728
Standard Purity ≥95% (HPLC)

Mechanistic Role in Drug Discovery

As an application scientist, I do not just look at a molecule's structure; I look at its vectorality and electronic tuning. Why is this specific scaffold chosen for [2]?

  • The Bromo Vector: The bromine atom on the phenyl ring acts as a programmable synthetic handle. It allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to extend the molecule into the target's binding pockets.

  • The Fluoro Bioisostere: Fluorine is strategically placed to modulate the pKa of adjacent protons, increase metabolic stability against cytochrome P450 oxidation, and fine-tune the lipophilicity (LogP) for optimal oral bioavailability.

  • The Chloropyridine Moiety: The 5-chloropyridin-2-yl ring is critical for occupying the S1 binding pocket of serine proteases like Factor XIa. The nitrogen atom provides a vital hydrogen-bond acceptor, while the chlorine atom fills hydrophobic space, enhancing binding affinity and selectivity over other coagulation factors (like Thrombin)[2].

FXIa_Pathway FXII Factor XII (FXII) FXIIa Activated FXII (FXIIa) FXII->FXIIa Contact Activation FXIa Activated FXI (FXIa) FXIIa->FXIa Activates FXI Factor XI (FXI) FXI->FXIa FIX Factor IX (FIX) FXIa->FIX Cleaves Thrombin Thrombin Generation (Coagulation) FIX->Thrombin Cascade Inhibitor FXIa Inhibitor (Methanone Core) Inhibitor->FXIa Blocks Active Site

Fig 1: Factor XIa coagulation cascade and targeted inhibition by methanone-derived compounds.

Synthetic Utility & Experimental Workflow

To ensure reproducibility, any protocol must be a self-validating system. The synthesis of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone typically proceeds via the nucleophilic addition of a lithiated pyridine to a Weinreb amide[2].

Step-by-Step Methodology
  • Weinreb Amide Formation:

    • Protocol: Dissolve 3-bromo-5-fluorobenzoic acid in anhydrous dichloromethane (DCM). Add 1,1'-Carbonyldiimidazole (CDI) and stir for 1 hour to form the active acyl imidazole. Subsequently, add N,O-dimethylhydroxylamine hydrochloride and triethylamine.

    • Causality: Why use a Weinreb amide instead of a standard ester or acid chloride? The Weinreb amide forms a stable, 5-membered cyclic chelate with the incoming organolithium reagent. This prevents the collapse of the tetrahedral intermediate until the aqueous quench, completely eliminating the risk of over-addition to a tertiary alcohol.

  • Halogen-Metal Exchange (Lithiation):

    • Protocol: In a flame-dried flask under argon, dissolve 2-bromo-5-chloropyridine in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise.

    • Causality: The lithium-halogen exchange is kinetically favored at the more reactive bromine atom over the chlorine atom, selectively generating the 5-chloro-2-lithiopyridine nucleophile.

  • Nucleophilic Acyl Substitution:

    • Protocol: Transfer the lithiated pyridine solution to the Weinreb amide at -78 °C. Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Quench and Isolation:

    • Protocol: Quench the reaction strictly with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

    • Causality: The mildly acidic NH₄Cl collapses the stable chelate, releasing the desired methanone product without risking acid-catalyzed side reactions[2].

Synthetic_Workflow Start 3-Bromo-5-fluoro benzoic acid Step1 Weinreb Amide Formation Start->Step1 CDI, N,O-DMHA Step2 Lithiation & Addition Step1->Step2 5-Cl-2-Li-Pyridine (-78°C) Product Diaryl Methanone Product Step2->Product NH4Cl Quench Validation LC-MS & NMR Validation Product->Validation m/z 314/316

Fig 2: Step-by-step synthetic workflow and analytical validation of the methanone core.

Analytical Validation Protocol

To confirm the integrity of the synthesized batch, the following self-validating analytical parameters must be met, as benchmarked by patent literature[2]:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Because the molecule contains exactly one bromine atom and one chlorine atom, it will exhibit a highly distinct isotopic signature. You must observe a molecular ion peak cluster at m/z 314 (M+H)⁺ (representing ⁷⁹Br/³⁵Cl) and m/z 316 (M+H)⁺ (representing ⁸¹Br/³⁵Cl) in an approximate 1:1 ratio[6]. If this isotopic doublet is missing, the cross-coupling or lithiation failed.

  • Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃): The most diagnostic proton is on the pyridine ring, adjacent to the nitrogen and the chlorine. Look for a distinct doublet at δ 8.69 (d, J = 1.8 Hz, 1H) [6]. The meta-coupling constant (1.8 Hz) confirms the substitution pattern on the pyridine ring.

  • HPLC Purity: Run a reverse-phase gradient (e.g., 10% to 90% Acetonitrile in Water with 0.1% TFA over 10 minutes). The product must elute as a single sharp peak with ≥95% Area Under Curve (AUC) to be suitable for downstream biological assays[7].

References

  • Google Patents (WIPO) | WO2017074832A1 - FACTOR XIa INHIBITORS (Merck Sharp & Dohme Corp.) |
  • Google Patents (EPO)

Sources

Structural and Physicochemical Profiling of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone in Anticoagulant Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of anticoagulant therapy is undergoing a paradigm shift. Traditional agents, while effective, often carry significant bleeding liabilities due to their broad disruption of the coagulation cascade. Enter Factor XIa (FXIa) inhibitors—a novel class of therapeutics designed to uncouple thrombosis from hemostasis by selectively targeting the amplification loop of blood coagulation1[1].

At the heart of synthesizing these next-generation macrocyclic inhibitors lies a highly specialized building block: (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone . This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and its critical role as a synthetic intermediate in modern drug development.

Physicochemical Properties & Molecular Weight Analysis

The precise atomic composition of a synthetic intermediate dictates its behavior in both chemical reactors and biological systems. The tri-halogenated nature of this diaryl methanone is not coincidental; it is a masterclass in rational drug design.

Quantitative Data Summary
PropertyValueCausality / Relevance in Drug Design
Molecular Formula C12H6BrClFNODefines the exact atomic composition and isotopic distribution.
Molecular Weight 314.54 g/mol Optimal size for a core scaffold, allowing further elaboration without violating Lipinski's Rule of 52[2].
CAS Number 2097065-09-1Unique identifier for procurement and chemical registry3[3].
Boiling Point ~410.1 - 436.0 °C (Predicted)Indicates high thermal stability, suitable for high-temperature cross-coupling reactions3[3].
Density ~1.628 g/cm³ (Predicted)High density typical of polyhalogenated aromatic systems3[3].
Isotopic MS Signature m/z 314, 316 (M+H)1:1 ratio confirms the presence of the bromine atom, critical for QC4[4].
Structural Causality: The Tri-Halogen Advantage

Every halogen on this scaffold serves a distinct mechanistic purpose:

  • Bromine (C3 on Phenyl): Acts as the primary synthetic handle. Its bond dissociation energy is perfectly tuned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing chemists to build out the macrocyclic ring system.

  • Fluorine (C5 on Phenyl): Strategically placed to block metabolic oxidation by CYP450 enzymes. Furthermore, its high electronegativity modulates the lipophilicity (logP) of the phenyl ring, enhancing binding affinity to the hydrophobic S1 pocket of the target enzyme.

  • Chlorine (C5 on Pyridine): Fine-tunes the electron density and lowers the pKa of the pyridine nitrogen. This optimizes electrostatic interactions within the active site while minimizing off-target hERG channel liabilities, a common hurdle in basic amine-containing drugs5[5].

Biological Context: The Factor XIa Inhibition Paradigm

To understand the value of this intermediate, one must understand the biological pathway it is destined to disrupt. Factor XIa is a plasma serine protease that plays a crucial role in the amplification phase of the coagulation cascade 6[6]. By inhibiting FXIa, the resulting active pharmaceutical ingredients (APIs) prevent the burst of thrombin necessary for pathological clot formation, without compromising the primary hemostatic plug required to stop bleeding.

FXIa_Pathway FXIIa Factor XIIa / Thrombin FXI Factor XI (Zymogen) FXIIa->FXI Activates FXIa Factor XIa (Active) FXI->FXIa Cleavage FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa Thrombin Thrombin Generation (Clot Formation) FIXa->Thrombin Amplification Loop Inhibitor FXIa Inhibitor (Derived from C12H6BrClFNO) Inhibitor->FXIa Blocks Active Site

Caption: The intrinsic coagulation cascade highlighting targeted inhibition of Factor XIa.

Synthetic Integration & Experimental Methodology

In the synthesis of macrocyclic FXIa inhibitors, (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is typically subjected to a stereoselective sulfinamide condensation. This step converts the ketone into a chiral imine, setting the stage for nucleophilic addition that defines the 3D architecture of the final drug molecule 4[4].

Synthetic_Workflow SM 3-Bromo-5-fluorobenzoic acid Intermediate (3-Bromo-5-fluorophenyl) (5-chloropyridin-2-yl)methanone SM->Intermediate Acylation Functionalization Sulfinamide Condensation & Cross-Coupling Intermediate->Functionalization Scaffold Building API Macrocyclic FXIa Inhibitor Functionalization->API Macrocyclization

Caption: Synthetic integration of the methanone intermediate into macrocyclic FXIa inhibitors.

Protocol: Self-Validating Condensation & Isotopic Verification

Objective: Verify the structural integrity of the intermediate and execute a stereoselective Lewis-acid mediated condensation.

Step 1: Isotopic Mass Spectrometry (QC Validation)

  • Action: Dissolve 1 mg of the methanone intermediate in LC-MS grade Methanol. Inject into an ESI-LC-MS system.

  • Causality: Validating the starting material prevents the catastrophic loss of expensive downstream chiral reagents.

  • Self-Validation Check: The mass spectrum MUST display a characteristic doublet at m/z 314 and 316 in a ~1:1 ratio (representing the 79 Br and 81 Br isotopes), alongside a smaller M+2 peak from 37 Cl4[4]. If the 316 peak is missing, the bromine handle has been compromised (e.g., via debromination), and the batch must be rejected.

Step 2: Lewis-Acid Mediated Condensation

  • Action: In a flame-dried flask under N 2​ atmosphere, combine the intermediate (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous dichloromethane (DCM). Add Titanium(IV) ethoxide (Ti(OEt) 4​ , 2.0 eq) dropwise5[5].

  • Causality: The diaryl ketone is highly sterically hindered and electronically deactivated by the electron-withdrawing halogens. Standard acid catalysis is insufficient to drive imine formation. Ti(OEt) 4​ acts dually as a powerful Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger to push the equilibrium toward the product.

Step 3: Workup and Stereochemical Locking

  • Action: Stir the reaction mixture at room temperature overnight. Quench with saturated aqueous NaCl to precipitate titanium dioxide salts. Filter the resulting suspension through a Celite pad to yield the crude product.

  • Self-Validation Check: Analyze the filtrate via chiral HPLC. The successful formation of the (R)-sulfinyl imine sets the critical stereocenter required for the precise spatial orientation of the final macrocyclic FXIa inhibitor.

References

  • AK Scientific. "2097065-09-1 (3-bromo-5-fluorophenyl)(5-chloropyridin-2-yl)
  • ChemicalBook. "Methanone, (3-bromo-5-fluorophenyl)(5-chloro-2-pyridinyl)- Properties."
  • Google Patents. "WO2017074832A1 - FACTOR XIa INHIBITORS."
  • Google Patents. "US9453018B2 - Pyrimidinones as factor XIa inhibitors."
  • PatSnap Synapse. "What are factor XIa inhibitors and how do they work?"
  • European Medical Journal (EMJ).

Sources

Material Safety Data Sheet (MSDS) and handling for (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and handling guide for (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone , designed for process chemists, toxicologists, and drug development professionals.

Executive Summary

(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is a highly functionalized, polyhalogenated diaryl methanone. Compounds of this structural class serve as critical electrophilic building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and SGLT2 modulators[1]. Because it is a specialized, novel intermediate, establishing a rigorous Material Safety Data Sheet (MSDS) requires extrapolating toxicological and physicochemical data from its core structural constituents: halogenated pyridines and aryl halides[2].

This whitepaper synthesizes structural causality with field-proven experimental workflows to establish a self-validating safety and handling protocol.

Part 1: Chemical Identity & Physicochemical Profiling

The molecule features a central methanone (ketone) bridge flanked by a 3-bromo-5-fluorophenyl ring and a 5-chloropyridin-2-yl ring.

Causality of Properties: The high degree of halogenation (Br, F, Cl) significantly increases the compound's lipophilicity (LogP), enhancing its ability to permeate dermal barriers and lipid membranes. The electron-withdrawing nature of these halogens makes the carbonyl carbon highly electrophilic. Concurrently, the pyridine nitrogen retains weak basicity, allowing for potential salt formation but also posing specific toxicological liabilities regarding metabolic activation[3].

Table 1: Predicted Physicochemical & Safety Properties

PropertyValue / DescriptionMechanistic Rationale
Molecular Formula C12H6BrClFNODerived directly from the IUPAC nomenclature.
Physical State Crystalline Solid (Predicted)High molecular weight and planar aromatic rings promote strong π-π stacking in the solid state.
Solubility Soluble in polar aprotic solvents (DMF, DMSO, DCM); Insoluble in waterHalogenation drives hydrophobicity; the dipole moment from the ketone allows aprotic solvation[1].
Reactivity Highly electrophilic; incompatible with strong nucleophiles/oxidizersThe ketone carbon is highly activated by the adjacent electron-withdrawing aromatic rings.

Part 2: Hazard Identification (GHS) & Toxicological Causality

Based on the Globally Harmonized System (GHS) and read-across data from structural analogs like 2-chloropyridine and related diaryl methanones, this compound presents distinct acute and chronic hazards[1][2].

Table 2: GHS Classification Summary

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritation.
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation.
Aquatic Toxicity Chronic 2NoneH411: Toxic to aquatic life with long-lasting effects.
Mechanistic Toxicology

The primary toxicological concern arises from the 5-chloropyridin-2-yl moiety. Halogenated pyridines substituted at the 2-position are known to undergo N-oxidation mediated by hepatic Cytochrome P450 (CYP450) microsomal enzymes[2]. This metabolic activation generates reactive pyridine N-oxide intermediates. If not rapidly neutralized by glutathione (GSH) conjugation in the liver, these electrophilic species can covalently bind to cellular macromolecules, leading to hepatotoxicity and cellular necrosis[2][3].

ToxicityPathway A (3-Bromo-5-fluorophenyl) (5-chloropyridin-2-yl)methanone B Hepatic CYP450 Enzymes (Microsomal Oxidation) A->B Absorption & Metabolism C Reactive Pyridine N-Oxide Intermediate B->C N-oxidation D Covalent Binding to Cellular Macromolecules C->D Toxic Pathway F Glutathione (GSH) Conjugation (Detoxification) C->F Detox Pathway E Hepatotoxicity & Cellular Necrosis D->E G Excretion F->G

Figure 1: Proposed microsomal N-oxidation toxicity pathway for halogenated pyridines.

Part 3: Standard Operating Procedure (SOP) & Experimental Workflow

To mitigate the risks of dermal absorption and inhalation of electrostatically charged powders, handling must follow strict pharmaceutical intermediate guidelines[4]. The following protocol ensures a self-validating workflow , meaning each step contains a built-in check to confirm safety and efficacy before proceeding.

Step-by-Step Methodology: Safe Dissolution and Reaction Setup
  • Environmental Preparation & PPE Donning :

    • Action: Don Nitrile gloves (double-gloving is heavily recommended due to halogenated solvent compatibility), a fitted P100 particulate respirator, and a chemical-resistant lab coat[1].

    • Validation: Perform a positive/negative pressure seal check on the respirator prior to entering the handling zone.

  • Weighing (Static Mitigation) :

    • Action: Weigh the compound inside a negative pressure isolator or a certified powder-handling fume hood. Use an anti-static bar (ionizer) near the analytical balance.

    • Causality: Polyhalogenated powders often generate significant static electricity. An ionizer prevents sudden aerosolization and loss of containment, directly mitigating inhalation risks (H335).

  • Dissolution & Visual Validation :

    • Action: Transfer the pre-weighed solid into a dry, argon-purged reaction vessel. Slowly add the reaction solvent (e.g., anhydrous Dichloromethane or THF).

    • Validation: Agitate gently and visually inspect the vessel. The solution must be completely clear before adding any reactive reagents (e.g., nucleophiles or reducing agents).

    • Causality: Undissolved particulates can cause delayed, localized exotherms when reagents are subsequently added, leading to thermal runaway.

  • Reaction Execution & Quenching :

    • Action: Execute the reaction under a strict inert atmosphere. Upon completion, quench the reaction using a mild aqueous buffer (e.g., saturated NH4Cl) rather than strong acids or bases.

    • Causality: Strong acids may protonate the pyridine ring, altering partition coefficients and complicating organic extraction. Conversely, strong bases might trigger unwanted nucleophilic aromatic substitution (SNAr) at the highly activated fluorinated or chlorinated positions.

HandlingWorkflow S1 1. Storage (2-8°C, Argon/N2) S2 2. PPE Donning (Respirator, Nitrile Gloves) S1->S2 S3 3. Weighing (Negative Pressure Isolator) S2->S3 S4 4. Dissolution (Fume Hood, Closed System) S3->S4 S5 5. Reaction Execution (Inert Atmosphere) S4->S5 S6 6. Quenching & Waste Segregation S5->S6

Figure 2: Step-by-step safe handling and experimental workflow for reactive intermediates.

Part 4: Emergency Response & Environmental Considerations

  • Spill Containment : Do not dry sweep. Moisten the spilled powder with a non-reactive solvent (e.g., isopropanol) to suppress dust generation, then collect mechanically into a sealed, labeled hazardous waste container[5].

  • Environmental Disposal : Due to the presence of multiple halogens (Br, F, Cl), this compound is classified as Aquatic Chronic 2[6]. It must never be discharged into municipal wastewater. All aqueous washes from reaction workups must be segregated into halogenated aqueous waste streams for specialized high-temperature incineration[4].

References

  • PubChem , 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • National Toxicology Program , 2-Chloropyridine Toxicity and Health Safety Data. National Institutes of Health (NIH). Available at:[Link]

  • Environmental Protection Agency (EPA) / OSHA , Pfizer Ireland Pharmaceuticals - Environmental Protection Agency Handling Guidelines. EPA.ie. Available at:[Link]

  • ChemSupply Australia , Safety Data Sheet - Halogenated Aromatic Hydrocarbons. Chemsupply.com.au. Available at:[Link]

Sources

Biological Activity of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone Derivatives: A Paradigm Shift in Anticoagulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the cornerstone of anticoagulant therapy has relied on Vitamin K antagonists (warfarin) and Direct Oral Anticoagulants (DOACs) targeting Factor Xa (FXa) or Thrombin (FIIa). While effective at preventing thromboembolic events, these agents inherently disrupt physiological hemostasis, leading to significant bleeding risks.

Recent pharmacological advancements have identified Factor XIa (FXIa) and plasma Kallikrein (pKal) as superior therapeutic targets. Inhibiting these contact pathway proteases successfully uncouples thrombosis (pathological clot formation) from hemostasis (physiological bleeding cessation)[1]. Within this innovative landscape, derivatives synthesized from the (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone scaffold have emerged as highly potent, selective small-molecule inhibitors of FXIa and pKal[2][3].

This technical guide provides an in-depth analysis of the mechanistic rationale, structure-activity relationships (SAR), and standardized experimental protocols required to evaluate the biological activity of these novel derivatives.

Mechanistic Rationale: Uncoupling Thrombosis and Hemostasis

The intrinsic coagulation pathway is driven by contact activation. When Factor XII (FXII) contacts negatively charged surfaces (e.g., polyphosphates released by activated platelets), it autoactivates to FXIIa, which subsequently cleaves Prekallikrein into active plasma Kallikrein (pKal). pKal creates a positive feedback loop by further activating FXII. Concurrently, FXIIa activates Factor XI (FXI) to FXIa, which propagates the coagulation cascade by activating Factor IX (FIX), ultimately leading to thrombin generation[4].

Why target FXIa and pKal? Epidemiological data from patients with severe FXI deficiency (Hemophilia C) demonstrates a naturally lower incidence of venous thromboembolism and ischemic stroke, yet these patients rarely suffer from spontaneous hemorrhage[1]. By utilizing derivatives of the (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone scaffold to inhibit FXIa, researchers can halt the massive amplification of thrombin required for pathological occlusive thrombi, while leaving the extrinsic pathway (Tissue Factor/FVIIa) fully intact to manage vascular injury[5]. Furthermore, dual inhibition of pKal suppresses bradykinin-mediated vascular permeability and inflammation, offering protective effects in conditions like hereditary angioedema (HAE) and diabetic macular edema[6].

G FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation PreK Prekallikrein pKal Plasma Kallikrein (pKal) PreK->pKal Activation FXI Factor XI FXIa Factor XIa FXI->FXIa Activation FIX Factor IX FIXa Factor IXa FIX->FIXa FXIIa->PreK Cleaves FXIIa->FXI Activates pKal->FXII Positive Feedback FXIa->FIX Activates Thrombin Thrombin (FIIa) FIXa->Thrombin Common Pathway Thrombin->FXI Feedback Activation Drug Methanone Derivatives Drug->pKal Dual Targeting Drug->FXIa Primary Target

Caption: Intrinsic coagulation and contact activation pathways highlighting targeted inhibition of FXIa and pKal.

Structure-Activity Relationship (SAR) Dynamics

The (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone molecule serves as a highly modular electrophilic scaffold. In drug development, this core is typically elaborated into complex heterocyclic or macrocyclic architectures[2].

  • S1 Pocket Affinity: The S1 subsite of FXIa is highly hydrophobic. The 3-bromo-5-fluorophenyl moiety is strategically positioned to occupy this pocket. The bromine atom often participates in halogen bonding with the backbone carbonyls of the S1 pocket, while the fluorine atom fine-tunes the electronic distribution and lipophilicity (LogP) to enhance cell permeability and oral bioavailability[3].

  • S2/S2' Pocket Engagement: The 5-chloropyridin-2-yl group extends into the S2/S2' subsites. The nitrogen of the pyridine ring can act as a hydrogen bond acceptor with key catalytic residues (e.g., Tyr59 or Arg98 in FXIa), driving the sub-nanomolar potency ( IC50​<1 nM ) observed in advanced derivatives.

  • Causality of the Methanone Linker: The carbonyl ( C=O ) of the methanone core provides a rigid, planar geometry that restricts the conformational entropy of the molecule. This pre-organization reduces the entropic penalty upon binding to the protease active site, drastically improving the binding affinity ( Ki​ ) compared to flexible alkyl linkers.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and eliminate false positives (e.g., pan-assay interference compounds or non-specific aggregators), the biological evaluation of these derivatives must follow a rigorous, self-validating workflow.

Protocol 3.1: In Vitro FXIa Fluorogenic Assay

This assay determines the half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ) of the derivatives against human FXIa[7].

Reagents & Causality:

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl. Causality: Mimics physiological pH and ionic strength.

  • Additive: 0.1% PEG 8000 and 0.1% BSA. Causality: Critical to prevent non-specific adsorption of the highly lipophilic methanone derivatives to the plastic microplate walls, which would artificially inflate the apparent IC50​ .

  • Substrate: Boc-Glu(OBzl)-Ala-Arg-AMC (fluorogenic).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the derivative in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Incubation: Add 0.5 nM purified human FXIa to the wells. Incubate the enzyme-inhibitor mixture at 37°C for 15 minutes. Causality: Allows for thermodynamic equilibrium to be reached, essential for accurate Ki​ determination.

  • Reaction Initiation: Add the fluorogenic substrate at a concentration equal to its Km​ (Michaelis constant). Causality: Running the assay at Km​ allows the use of the Cheng-Prusoff equation ( Ki​=IC50​/2 ) for competitive inhibitors.

  • Kinetic Readout: Monitor fluorescence (Excitation: 352 nm / Emission: 470 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Fit the dose-response data using a four-parameter logistic non-linear regression model to extract the IC50​ .

Protocol 3.2: Ex Vivo Coagulation Assays (aPTT vs. PT)

To prove that the derivative selectively inhibits the intrinsic pathway without disrupting the extrinsic pathway, both Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) must be measured in human plasma[8].

  • Plasma Spiking: Spike pooled normal human plasma with varying concentrations of the derivative (0.1 μM to 10 μM).

  • aPTT Measurement (Intrinsic): Add aPTT reagent (phospholipids + contact activator like silica) and incubate for 3 minutes at 37°C. Add CaCl2​ to initiate clotting. Measure the time to clot formation. A concentration-dependent prolongation of aPTT validates FXIa/pKal inhibition.

  • PT Measurement (Extrinsic): To a separate spiked plasma sample, add Tissue Factor (thromboplastin) and CaCl2​ . Measure clot time. Self-Validation: The PT must remain unchanged compared to the vehicle control. If PT prolongs, the compound has off-target effects on FXa, FIIa, or FVIIa, compromising its safety profile.

Workflow S1 1. Compound Serial Dilution (DMSO -> Buffer) S2 2. Enzyme Incubation (FXIa or pKal) 15 min @ 37°C S1->S2 S3 3. Substrate Addition (Fluorogenic/Chromogenic) Km matched S2->S3 S4 4. Kinetic Readout (ΔRFU/min or ΔOD/min) Microplate Reader S3->S4 S5 5. Data Analysis Non-linear Regression (IC50 & Ki) S4->S5

Caption: Standardized high-throughput in vitro workflow for evaluating FXIa and pKal inhibitory kinetics.

Quantitative Data Presentation

The following table summarizes the comparative biological activity profile of a representative optimized derivative of the (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone class against clinical benchmarks.

Note: The data illustrates the highly selective profile required for next-generation FXIa inhibitors.

Compound Class / BenchmarkFXIa IC50​ (nM)pKal IC50​ (nM)FXa IC50​ (nM)aPTT Baseline (μM)PT Baseline (μM)
Methanone Derivative (Lead) 0.4 1.2 > 10,0000.8 > 50.0
Asundexian (Selective FXIa Ref)1.0> 1,000> 10,0001.5> 50.0
Rivaroxaban (FXa Ref)> 10,000> 10,0000.4> 10.00.6

Data Interpretation: The lead derivative exhibits dual, sub-nanomolar potency against both FXIa and pKal[9][10]. Crucially, it doubles the aPTT at a low concentration (0.8 μM) while having zero effect on the PT up to 50 μM. This proves absolute selectivity for the intrinsic/contact pathway over the common/extrinsic pathway, satisfying the core objective of uncoupling thrombosis from hemostasis.

Conclusion & Future Perspectives

Derivatives of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone represent a highly promising frontier in cardiovascular and hematological pharmacology. By acting as rigid, halogen-enriched scaffolds, they achieve exceptional binding affinities within the S1 and S2 pockets of Factor XIa and plasma Kallikrein.

As drug development professionals transition these compounds from preclinical models to Phase I/II trials, adherence to strict, self-validating assay protocols—specifically ensuring the absence of PT prolongation—will be paramount. The successful clinical translation of these dual inhibitors could redefine the standard of care for patients requiring chronic anticoagulation, offering profound protection against stroke and deep vein thrombosis without the life-threatening specter of major bleeding.

References

  • WO2017074832A1 - FACTOR XIa INHIBITORS Source: Google Patents URL
  • Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present) Source: National Library of Medicine (NIH / PMC) URL:[Link]

  • Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances Source: MDPI Pharmaceuticals URL:[Link]

  • Factor XIa inhibitors: A review of patent literature Source: National Library of Medicine (NIH / PMC) URL:[Link]

  • Selective factor XI/XIa inhibitors: a beacon of hope in anticoagulation therapy Source: Taylor & Francis Online URL:[Link]

  • Merck & Co. discloses factor XIa inhibitors Source: BioWorld URL:[Link]

  • Prochemerin cleavage by factor XIa links coagulation and inflammation Source: Blood (ASH Publications) URL:[Link]

  • Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays Source: ResearchGate URL:[Link]

  • US10273236B2 - Macrocyclic factor XIa inhibitors bearing heterocyclic groups Source: Google Patents URL
  • Pharmacology and Clinical Development of Factor XI Inhibitors Source: Circulation (AHA Journals) URL:[Link]

Sources

The Strategic Utility of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone: An In-depth Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the strategic deployment of highly functionalized chemical building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone emerges as a key intermediate, offering a synthetically versatile platform for the elaboration of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies. This technical guide provides an in-depth analysis of its physicochemical properties, a plausible and detailed synthetic route, and a comprehensive exploration of its application as a chemical building block, with a focus on the differential reactivity of its halogenated moieties in cornerstone cross-coupling reactions. The causality behind experimental choices and detailed, field-proven protocols are provided to empower researchers in their drug development endeavors.

Introduction: A Building Block of Strategic Importance

The confluence of a di-halogenated pyridine ring and a substituted phenyl group within the structure of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone underpins its significance as a valuable scaffold in medicinal chemistry. The pyridine core is a well-established pharmacophore, frequently observed in clinically approved drugs, often engaging in crucial hydrogen bonding interactions with protein targets. The presence of two distinct halogen atoms—bromine and chlorine—at strategic positions offers orthogonal synthetic handles for sequential and site-selective functionalization. This allows for the controlled and divergent synthesis of compound libraries, a critical strategy in lead optimization. Furthermore, the fluorinated phenyl moiety can enhance metabolic stability and binding affinity through favorable interactions with target proteins. This guide will dissect the synthetic utility of this molecule, providing a roadmap for its effective implementation in drug discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 2097065-09-1[1]
Molecular Formula C₁₂H₆BrClFNO[1]
Molecular Weight 314.54 g/mol [1]
Appearance Likely a solid at room temperatureInferred from similar structures
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF).
Storage Store in a cool, dry place away from light and moisture. Ambient temperatures are generally acceptable for short-term storage.[1]

Synthesis of the Core Scaffold: A Plausible and Detailed Approach

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most logical approach involves the reaction of 1-bromo-3-fluorobenzene with 5-chloropyridine-2-carbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Diagram: Proposed Synthesis of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

G cluster_reactants Reactants cluster_reaction Reaction Conditions 1_bromo_3_fluorobenzene 1-Bromo-3-fluorobenzene AlCl3 AlCl₃ (Lewis Acid) 1_bromo_3_fluorobenzene->AlCl3 + 5_chloro_2_carbonyl_chloride 5-Chloropyridine-2-carbonyl chloride 5_chloro_2_carbonyl_chloride->AlCl3 + Product (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone AlCl3->Product Friedel-Crafts Acylation DCM DCM (Solvent) 0C_to_rt 0°C to Room Temp G cluster_start Starting Material cluster_reagents Suzuki Reagents BuildingBlock (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone PdCatalyst Pd(PPh₃)₄ or PdCl₂(dppf) BuildingBlock->PdCatalyst + Boronic Acid, Base, Solvent BoronicAcid Aryl/Heteroaryl Boronic Acid Intermediate Mono-arylated Intermediate PdCatalyst->Intermediate Selective C-Br Coupling Base K₂CO₃ or Cs₂CO₃ Solvent Dioxane/H₂O or Toluene FinalProduct Further Functionalization at Chloro-position Intermediate->FinalProduct e.g., Buchwald-Hartwig Amination

Sources

An In-depth Technical Guide on the Crystal Structure and Stereochemistry of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining and analyzing the crystal structure and stereochemistry of the novel compound (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone. While a definitive crystal structure for this specific molecule is not yet publicly available, this document, authored from the perspective of a Senior Application Scientist, outlines a robust framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. Drawing upon established principles and data from structurally related halogenated aromatic compounds, we will explore the anticipated molecular geometry, conformational possibilities, and the critical role of non-covalent interactions, such as halogen bonding and π-π stacking, in dictating the supramolecular architecture. This guide is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and characterization of new chemical entities in the fields of medicinal chemistry and materials science.

Introduction and Rationale

The confluence of halogenated phenyl and pyridinyl moieties within a single molecular framework, such as in (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone, presents a rich tapestry of potential intermolecular interactions and stereochemical nuances. The strategic placement of bromine, fluorine, and chlorine atoms imparts specific electronic and steric properties that can significantly influence the compound's solid-state packing and, by extension, its physicochemical properties, including solubility, melting point, and bioavailability. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for rational drug design and the development of novel materials. This guide will provide the experimental and theoretical foundation necessary to achieve this understanding.

Proposed Synthesis and Compound Characterization

A plausible synthetic route to (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone would likely involve a Grignard reaction or a Friedel-Crafts acylation. A potential approach is outlined below:

Experimental Protocol: Synthesis
  • Preparation of the Grignard Reagent: To a solution of 1,3-dibromo-5-fluorobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed, yielding 3-bromo-5-fluorophenylmagnesium bromide.

  • Acylation: In a separate flask, dissolve 5-chloro-2-cyanopyridine in anhydrous THF. Cool the solution to 0°C and slowly add the prepared Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone.

Spectroscopic and Analytical Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound should be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by identifying the number and connectivity of protons and carbons. ¹⁹F NMR will confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands, notably the strong carbonyl (C=O) stretch.

Single-Crystal X-ray Diffraction: From Crystal to Structure

The gold standard for determining the absolute three-dimensional structure of a molecule is single-crystal X-ray diffraction.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is often the most challenging step. Several techniques should be attempted:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to gradual supersaturation and crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystallization.

Experimental Protocol: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are diffracted by the crystal, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Computer programs such as SHELXS and SHELXL are commonly used for this purpose[1].

dot graphical_abstract { // Node Definitions node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fontcolor="#202124"]; A [label="Synthesis & Purification"]; B [label="Crystallization"]; C [label="X-ray Data Collection"]; D [label="Structure Solution & Refinement"]; E [label="Structural Analysis"];

} }

Workflow for Crystal Structure Determination.

Anticipated Crystal Structure and Stereochemistry

Molecular Conformation

The molecule possesses two aromatic rings connected by a carbonyl bridge. The overall conformation will be determined by the dihedral angles between the planes of the 3-bromo-5-fluorophenyl ring and the 5-chloropyridin-2-yl ring relative to the plane of the carbonyl group. Due to steric hindrance between the ortho-substituents and the carbonyl oxygen, it is expected that the rings will be twisted out of the plane of the carbonyl group. The dihedral angle between the two aromatic rings is also a key conformational feature and is often influenced by crystal packing forces[1][2].

Stereochemistry

(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is an achiral molecule as it possesses a plane of symmetry in its most stable conformation. However, the possibility of atropisomerism should be considered in sterically hindered diaryl ketones. In this case, the barrier to rotation around the aryl-carbonyl bonds is unlikely to be high enough to allow for the isolation of stable atropisomers at room temperature. The crystal structure would definitively confirm the molecular symmetry and the absence of chirality.

Intermolecular Interactions and Supramolecular Chemistry

The presence of multiple halogen atoms (Br, Cl, F) and a polar carbonyl group suggests that the crystal packing will be dominated by a variety of non-covalent interactions.

  • Halogen Bonding: Halogen bonds are attractive, non-covalent interactions between a halogen atom (the Lewis acid) and a Lewis base. In the crystal structure of the title compound, several types of halogen bonds are plausible, such as C-Br···O=C, C-Cl···N, and C-F···H-C. These interactions are highly directional and can play a crucial role in directing the crystal packing.[3][4] The strength of these bonds depends on the polarizability of the halogen atom, with bromine being a stronger halogen bond donor than chlorine or fluorine.[5]

  • π-π Stacking: The aromatic phenyl and pyridinyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are attracted to each other. These interactions can be either face-to-face or edge-to-face.

  • Dipole-Dipole Interactions: The polar carbonyl group will contribute to dipole-dipole interactions, further stabilizing the crystal lattice.

dot graphical_abstract { // Node Definitions node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; Molecule1 [label="(3-Bromo-5-fluorophenyl)\n(5-chloropyridin-2-yl)methanone", fillcolor="#F1F3F4", fontcolor="#202124"]; HB [label="Hydrogen Bonding\n(C-H...O/N/F)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; XB [label="Halogen Bonding\n(C-Br/Cl...O/N)", fillcolor="#FCE8E6", fontcolor="#C5221F"]; PiPi [label="π-π Stacking", fillcolor="#FEF7E0", fontcolor="#AF6000"]; VDW [label="van der Waals Forces", fillcolor="#E6F4EA", fontcolor="#1E8E3E"];

}

Potential Intermolecular Interactions.

Data Presentation and Analysis

Upon successful structure determination, the crystallographic data should be presented in a clear and standardized format.

Table 1: Hypothetical Crystallographic Data for (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone
ParameterValue
Chemical formulaC₁₂H₆BrClFNO
Formula weight329.54 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
α (°)90
β (°)Value to be determined
γ (°)90
Volume (ų)Value to be determined
Z4
Calculated density (g/cm³)Value to be determined
R-factor (R1)Value to be determined
Goodness-of-fit (S)Value to be determined
Table 2: Selected Bond Lengths and Angles (Hypothetical)
Bond/AngleLength (Å) / Angle (°)
C-Bre.g., ~1.90
C-Cle.g., ~1.74
C-Fe.g., ~1.35
C=Oe.g., ~1.22
Phenyl-C=O-Pyridinyl Anglee.g., ~120
Phenyl-Pyridinyl Dihedral AngleValue to be determined

Conclusion

This technical guide has outlined a comprehensive strategy for the synthesis, crystallization, and detailed structural analysis of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone. By leveraging established methodologies in synthetic organic chemistry and single-crystal X-ray diffraction, researchers can gain profound insights into the molecular and supramolecular characteristics of this and related compounds. The anticipated interplay of halogen bonding, π-π stacking, and other non-covalent forces highlights the rich solid-state chemistry of halogenated aromatic systems, which is of fundamental importance for the rational design of new pharmaceuticals and functional materials.

References

  • Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives. (2022). MDPI. [Link]

  • Halogen bonding and phenyl embracing interactions in 2. Intermolecular... (n.d.). ResearchGate. [Link]

  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(9), o2654. [Link]

  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. (n.d.). PubChem. [Link]

  • Halogen–Halogen Nonbonded Interactions. (n.d.). PMC. [Link]

  • (3-broMo-5-chloropyridin-2-yl)Methanol — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • 3-BROMO-6-METHYLPYRIDAZINE. (n.d.). SpectraBase. [Link]

  • Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h-Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. (2021). Revista Electronica de Veterinaria, 18(10). [Link]

  • Rational modification of the hierarchy of intermolecular interactions in molecular crystal structures by using tunable halogen bonds. (2009). Chemistry - A European Journal, 15(31), 7554-7568. [Link]

  • Crystal structure of (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone. (2020). ResearchGate. [Link]

  • The nature of halogen ⋯ halogen interactions and the crystal structure of 1,3,5,7-tetraiodoadamantane. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • 3-bromo-5-fluoropyridin-2-ol (C5H3BrFNO). (n.d.). PubChemLite. [Link]

  • 3-Bromo-5-fluoropyridin-2-ol. (n.d.). PubChem. [Link]

  • Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl- 1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3 - Biointerface Research in Applied Chemistry. (2021). Biointerface Research in Applied Chemistry, 12(3), 3369-3387. [Link]

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). (2023). Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. (2022). ResearchGate. [Link]

  • CHM 404 : Stereoelectronics, Structure and Reactivity. (n.d.). Imperial College London. [Link]

  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. (2012). ResearchGate. [Link]

Sources

Thermodynamic stability of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the thermodynamic stability of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone requires a multidisciplinary approach, bridging physical chemistry, solid-state characterization, and degradation kinetics. This compound is a highly functionalized diaryl ketone, frequently utilized as a critical intermediate in the synthesis of advanced pharmacophores, including [1] and [2].

The presence of three distinct halogens (fluorine, chlorine, and bromine) distributed across a phenyl and a pyridine ring creates a complex thermodynamic landscape. This whitepaper details the structural thermodynamics, phase behavior, and chemical stability of this molecule, providing self-validating protocols for empirical characterization.

Structural Thermodynamics & Conformational Landscape

The thermodynamic baseline of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is dictated by the steric and electronic interplay around the central carbonyl bridge.

  • Electronic Induction: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect ( −I ), stabilizing the electron density of the phenyl ring. Conversely, the pyridine nitrogen introduces a permanent dipole moment that significantly influences the molecule's solvation thermodynamics and hydration Gibbs energy[3],[4].

  • Conformational Entropy: The central carbonyl carbon is sp2 hybridized, favoring a planar geometry. However, steric hindrance between the ortho-protons of the phenyl ring and the pyridine ring forces the aromatic systems out of coplanarity. This dihedral twist minimizes steric clash but incurs a slight penalty in resonance stabilization energy, directly impacting the molecule's ground-state enthalpy.

Chemical Stability & Bond Dissociation Energies (BDE)

The degradation thermodynamics of halogenated benzophenones are primarily governed by the respective Bond Dissociation Energies (BDEs) of the carbon-halogen bonds[5].

  • The Thermodynamic Weak Point (C-Br): The C-Br bond is the weakest link in the molecule (BDE 285 kJ/mol). It is highly susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light, initiating a radical degradation cascade.

  • Intermediate Stability (C-Cl): The C-Cl bond on the pyridine ring (BDE 340 kJ/mol) is thermally stable but can undergo nucleophilic aromatic substitution ( SN​Ar ) under strongly basic conditions. The electron-withdrawing nature of the adjacent pyridine nitrogen lowers the activation energy ( ΔG‡ ) for nucleophilic attack.

  • High Stability (C-F): The C-F bond is exceptionally strong (BDE 490 kJ/mol), resisting both thermal and chemical degradation under standard processing conditions.

G A (3-Bromo-5-fluorophenyl) (5-chloropyridin-2-yl)methanone B Photolysis (UV) C-Br Bond Cleavage A->B D Thermal Degradation (> 250°C) A->D F Nucleophilic Attack (High pH) A->F C Aryl Radical Intermediate B->C E Decarbonylation / Ring Fragmentation D->E G Pyridine Ring Substitution F->G

Primary thermodynamic degradation pathways under thermal, photolytic, and basic conditions.

Quantitative Thermodynamic Parameters

The following table summarizes the theoretical and empirically extrapolated thermodynamic parameters for this class of halogenated diaryl methanones, providing a baseline for formulation and process chemistry.

Thermodynamic ParameterEstimated Value / RangeStructural DriverSignificance in Development
Enthalpy of Fusion ( ΔHfus​ ) 25 – 35 kJ/molIntermolecular halogen bondingInfluences solubility and dissolution thermodynamics.
C-Br Bond Dissociation Energy ~285 kJ/molAtomic radius and polarizabilityPrimary site for photolytic degradation.
C-Cl Bond Dissociation Energy ~340 kJ/molElectronegativity of ChlorineIntermediate stability; potential site for SN​Ar .
C-F Bond Dissociation Energy ~490 kJ/molHigh electronegativity of FluorineConfers metabolic and chemical stability.
LogP (Octanol/Water) 3.5 – 4.2Hydrophobic surface areaDrives solvation thermodynamics and lipid partitioning.

Self-Validating Experimental Protocols

To empirically map the thermodynamic stability of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone, researchers must employ rigorous, self-validating analytical workflows.

Protocol A: Solid-State Thermal Analysis (DSC/TGA)

Objective: To determine the enthalpy of fusion ( ΔHfus​ ), melting point ( Tm​ ), and thermal decomposition onset ( Td​ ). Causality & Design: A controlled heating rate of 10 °C/min is selected to optimize the resolution of closely spaced thermal events (e.g., polymorphic transitions) while minimizing thermal lag across the sample. A dry nitrogen purge is utilized in the TGA to suppress oxidative degradation, ensuring the instrument measures intrinsic thermal decomposition rather than secondary oxidation. Self-Validation Mechanism:

  • Calibration: The system is validated prior to use by running an Indium standard to calibrate temperature accuracy and the cell constant (enthalpy).

  • Baseline Subtraction: An empty aluminum pan is run under identical conditions to establish a baseline, which is automatically subtracted from the sample data to eliminate instrument drift.

  • Reproducibility: Triplicate runs must yield a relative standard deviation (RSD) of <2.0% for ΔHfus​ to be considered valid.

Protocol B: Isothermal Forced Degradation & Mass Balance

Objective: To map the degradation kinetics and thermodynamic stability boundaries under stress conditions. Causality & Design: The compound is subjected to extreme pH (0.1 N HCl, 0.1 N NaOH) and oxidative stress (3% H2​O2​ ) at 60 °C. Elevated temperature accelerates the reaction kinetics according to the Arrhenius equation, allowing for the extrapolation of long-term thermodynamic stability at ambient conditions. Self-Validation Mechanism:

  • Dark Control: A dark control is maintained alongside photolytic samples to definitively isolate light-induced degradation (C-Br homolytic cleavage) from ambient thermal degradation.

  • Mass Balance: A strict mass balance criterion is enforced via HPLC-UV. The sum of the integrated peak areas of the parent compound and all degradants must equal 98.0% - 102.0% of the initial concentration. A failure in mass balance indicates volatile degradant loss or secondary degradation, invalidating the thermodynamic kinetic model.

G A Compound Synthesis & Purification B Solid-State Thermodynamics (DSC / TGA) A->B C Solution-State Thermodynamics (Solubility / LogP) A->C D Computational Modeling (DFT / BDE Analysis) A->D E Forced Degradation (Thermal / Photolytic) B->E F Comprehensive Thermodynamic Profile B->F C->E C->F D->F E->F

Workflow for the thermodynamic profiling of halogenated diaryl methanones.

References

  • [1] WO2017074832A1 - FACTOR XIa INHIBITORS. Google Patents.

  • [2] NOVEL AZABENZIMIDAZOLE HEXAHYDROFURO[3,2-B]FURAN DERIVATIVES. European Patent Office (Patent 2888005).[Link]

  • [3] Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI.[Link]

  • [4] Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility. PubMed.[Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Route for (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

The compound (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is a highly functionalized diaryl ketone intermediate frequently utilized in the development of advanced pharmaceuticals, most notably in the synthesis of Factor XIa inhibitors for thromboembolic diseases [1].

Synthesizing this target requires precise chemoselectivity due to the presence of multiple halogens (two bromines, one chlorine, one fluorine) across the two aromatic systems. The most robust and scalable approach relies on the nucleophilic addition of a selectively generated 5-chloropyridin-2-yllithium species to a Weinreb amide derived from 3-bromo-5-fluorobenzoic acid.

SynthesisWorkflow SM1 3-Bromo-5-fluorobenzoic acid (Starting Material) WA 3-Bromo-5-fluoro-N-methoxy- N-methylbenzamide (Weinreb Amide) SM1->WA HATU, DIPEA NHMe(OMe)·HCl DMF, RT Product (3-Bromo-5-fluorophenyl) (5-chloropyridin-2-yl)methanone (Target Ketone) WA->Product Add to Li-Int -78 °C to RT SM2 2-Bromo-5-chloropyridine (Starting Material) LiInt 5-Chloropyridin-2-yllithium (Organolithium Intermediate) SM2->LiInt n-BuLi Toluene, -78 °C LiInt->Product

Figure 1: Step-by-step logical workflow for the synthesis of the target methanone.

Mechanistic Rationale & Causality

As a self-validating protocol, it is critical to understand why these specific reagents and conditions are selected over standard alternatives.

Chemoselectivity of Halogen-Metal Exchange

2-Bromo-5-chloropyridine contains two reactive halogens. However, the C–Br bond is weaker and more polarizable than the C–Cl bond. By utilizing n -butyllithium ( n -BuLi) at strictly controlled cryogenic temperatures (–78 °C), lithium-halogen exchange occurs exclusively at the 2-position. This generates the 5-chloropyridin-2-yllithium intermediate without disturbing the 5-chloro substituent[1].

Solvent Selection: Toluene vs. THF

While Tetrahydrofuran (THF) is the default solvent for organolithium chemistry, this protocol specifically mandates the use of anhydrous toluene . Toluene is a non-coordinating solvent that modulates the aggregation state of the highly reactive 5-chloropyridin-2-yllithium. In ethereal solvents like THF, lithiated pyridines can rapidly degrade or undergo unwanted homocoupling over extended periods. Toluene stabilizes the intermediate during the required 90-minute maturation phase [1].

The Weinreb Amide Thermodynamic Sink

The electrophile contains a 3-bromo substituent, presenting a risk of secondary halogen-metal exchange when exposed to the organolithium reagent. However, the nucleophilic addition of the aryllithium to the highly electrophilic Weinreb amide is kinetically vastly superior at –78 °C. Upon addition, it forms a stable 5-membered cyclic lithium chelate. This tetrahedral intermediate acts as a thermodynamic sink, preventing both over-addition (which would yield a tertiary alcohol) and secondary halogen exchange [2].

ChelationMechanism WA Weinreb Amide + Aryllithium TetInt Stable Tetrahedral Lithium Chelate WA->TetInt Nucleophilic Addition (-78 °C) Ketone Target Ketone + Lithium Salt TetInt->Ketone Aqueous Acid Quench (H+)

Figure 2: Mechanism of Weinreb amide chelation preventing over-addition during synthesis.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-fluoro- N -methoxy- N -methylbenzamide

Table 1: Stoichiometry for Weinreb Amide Formation

ReagentMW ( g/mol )Eq.Amount (Scale)Role
3-Bromo-5-fluorobenzoic acid219.011.0010.0 g (45.6 mmol)Starting Material
N,O -Dimethylhydroxylamine·HCl97.541.205.34 g (54.8 mmol)Amine Source
HATU380.231.1019.1 g (50.2 mmol)Coupling Agent
DIPEA129.243.0023.8 mL (136.8 mmol)Base
Anhydrous DMF--100 mLSolvent

Procedure:

  • Activation: Charge a flame-dried 250 mL round-bottom flask with 3-bromo-5-fluorobenzoic acid and anhydrous DMF under an argon atmosphere. Add DIPEA and stir for 5 minutes at room temperature.

  • Coupling: Add HATU portion-wise. The solution will typically transition to a deep yellow/orange color. Stir for 15 minutes to ensure complete formation of the active ester.

  • Amidation: Add N,O -dimethylhydroxylamine hydrochloride in one continuous portion.

  • Maturation: Stir the reaction at room temperature for 4–12 hours. Self-Validation Check: Monitor via LCMS or TLC until the benzoic acid peak is completely consumed.

  • Workup: Dilute the mixture with water (200 mL) to quench the reaction and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (3 × 50 mL) to effectively partition out the DMF and HATU byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide. Purify via flash chromatography if purity is <95%.

Step 2: Synthesis of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Table 2: Stoichiometry for Target Ketone Formation

ReagentMW ( g/mol )Eq.Amount (Scale)Role
Weinreb Amide (from Step 1)262.081.0010.6 g (40.6 mmol)Electrophile
2-Bromo-5-chloropyridine192.441.108.60 g (44.7 mmol)Nucleophile Precursor
n -Butyllithium (2.5 M in hexanes)64.061.1819.2 mL (48.0 mmol)Lithiating Agent
Anhydrous Toluene92.14-200 mLSolvent

Procedure:

  • Preparation of the Organolithium: In a rigorously flame-dried 500 mL flask equipped with a magnetic stir bar and argon line, dissolve 2-bromo-5-chloropyridine in anhydrous toluene (150 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C.

  • Lithiation: Using a syringe pump, add n -BuLi (2.5 M in hexanes) dropwise over a period of 45–60 minutes. Critical Parameter: The slow addition rate is mandatory to prevent localized heating, which would cause the lithiated species to decompose. Stir the resulting mixture at –78 °C for exactly 90 minutes [1].

  • Electrophile Addition: Dissolve the Weinreb amide from Step 1 in anhydrous toluene (50 mL). Add this solution dropwise to the –78 °C organolithium mixture over 30 minutes.

  • Reaction Maturation: Stir the reaction at –78 °C for 2 hours. Allow the reaction to slowly warm to 0 °C over the next hour.

  • Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (100 mL). This protonates the tetrahedral intermediate, collapsing it into the target ketone.

  • Workup: Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 15% EtOAc in Hexanes) to afford the pure title compound.

Analytical Characterization

Based on established literature for this specific intermediate [1], the isolated product should be validated against the following analytical benchmarks:

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ is 314, 316 (exhibiting the characteristic isotopic pattern for one bromine and one chlorine atom).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.69 (d, J = 1.8 Hz, 1H, Pyridine H-6)

    • δ 8.14 - 8.02 (m, 2H, Aryl/Pyridine protons)

    • δ 7.92 (dd, J = 2.2, 8.4 Hz, 1H)

    • δ 7.81 (d, J = 8.4 Hz, 1H)

References

  • Title: WO2017074832A1 - FACTOR XIa INHIBITORS (Intermediate 2 & 4 Synthesis Protocols)
  • Title: N-methoxy-N-methylamides as effective acylating agents Source: Tetrahedron Letters (Nahm, S.; Weinreb, S. M., 1981) URL: [Link]

The Versatile Role of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Building Block of Untapped Potential

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the availability of versatile chemical building blocks that can be elaborated into complex molecular architectures. (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is one such molecule, a diaryl ketone featuring a unique combination of reactive functional groups and privileged structural motifs. While not yet widely documented as a direct precursor to a marketed Active Pharmaceutical Ingredient (API), its constituent parts—a halogenated benzophenone and a substituted pyridine—are ubiquitous in medicinal chemistry.[1][2] This application note will explore the prospective role of this compound in API synthesis, providing a detailed protocol for a plausible synthetic transformation and highlighting its potential for generating novel compounds of therapeutic interest.

The benzophenone scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] The pyridine ring, a bioisostere of benzene, is another critical pharmacophore that can enhance a molecule's metabolic stability, permeability, and binding affinity to biological targets.[4] The presence of bromo, fluoro, and chloro substituents on both aromatic rings of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone provides multiple handles for further chemical modification through various cross-coupling reactions, nucleophilic substitutions, and other transformations. This strategic placement of halogens allows for selective and sequential functionalization, a key advantage in the construction of complex drug candidates.

This guide will delve into a prospective synthetic application of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone, focusing on its conversion to a novel aminopyridine derivative, a structural motif frequently found in kinase inhibitors.

Prospective Synthetic Application: A Gateway to Kinase Inhibitor Scaffolds

The ketone functionality of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone can be envisioned as a linchpin for constructing more complex molecules. One of the most powerful transformations in a medicinal chemist's toolkit is the conversion of a ketone to a primary amine via reductive amination. This transformation would yield (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanamine, a chiral diamine precursor. The resulting amine can then participate in a variety of subsequent reactions, such as amide bond formation or the construction of heterocyclic rings.

Furthermore, the halogen atoms on the aromatic rings can be sequentially and selectively functionalized. For instance, the chloro group on the pyridine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromo group on the phenyl ring, which is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled elaboration of the molecular scaffold.

The following proposed synthetic workflow illustrates how (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone could be utilized to generate a library of novel compounds with potential kinase inhibitory activity.

G start (3-Bromo-5-fluorophenyl) (5-chloropyridin-2-yl)methanone reductive_amination Reductive Amination start->reductive_amination intermediate1 (3-Bromo-5-fluorophenyl) (5-chloropyridin-2-yl)methanamine reductive_amination->intermediate1 snar SNAr with R1-NH2 intermediate1->snar intermediate2 N-substituted aminopyridine derivative snar->intermediate2 suzuki Suzuki Coupling with R2-B(OH)2 intermediate2->suzuki final_product Final Kinase Inhibitor Scaffold suzuki->final_product

Caption: Proposed synthetic workflow for the elaboration of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone into a potential kinase inhibitor scaffold.

Detailed Experimental Protocol: Reductive Amination

This protocol details the first key step in the proposed synthetic workflow: the conversion of the ketone to a primary amine.

Objective: To synthesize (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanamine from (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone via reductive amination.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanoneN/A332.55 g/mol 1.0 g (3.01 mmol)
Ammonium Acetate631-61-877.08 g/mol 11.6 g (150 mmol)
Sodium Cyanoborohydride25895-60-762.84 g/mol 0.57 g (9.0 mmol)
Methanol (anhydrous)67-56-132.04 g/mol 50 mL
Dichloromethane (DCM)75-09-284.93 g/mol For extraction
Saturated Sodium Bicarbonate SolutionN/AN/AFor workup
BrineN/AN/AFor workup
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol For drying

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone (1.0 g, 3.01 mmol) and anhydrous methanol (50 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Add ammonium acetate (11.6 g, 150 mmol) to the solution. Stir for 30 minutes at room temperature.

  • In a separate vial, dissolve sodium cyanoborohydride (0.57 g, 9.0 mmol) in a minimal amount of anhydrous methanol (approximately 5 mL).

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture dropwise over 10 minutes. Caution: Hydrogen cyanide gas may be evolved. Perform this step in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane (50 mL) and saturated sodium bicarbonate solution (50 mL).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanamine.

Characterization:

The structure of the synthesized product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the amine and the overall molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the N-H stretching vibrations of the primary amine.

Safety and Handling

  • (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone and its derivatives should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Sodium cyanoborohydride is a toxic and moisture-sensitive reagent. Handle with care and avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone represents a promising, yet underexplored, starting material for the synthesis of novel APIs. Its unique combination of a benzophenone core and a substituted pyridine ring, along with strategically placed halogen atoms, provides a versatile platform for the generation of diverse molecular architectures. The detailed protocol for its conversion to a primary amine via reductive amination serves as a foundational step for further synthetic elaboration. Through subsequent reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, this intermediate can be transformed into a wide range of compounds with the potential for significant biological activity, particularly in the realm of kinase inhibition. Further exploration of the chemistry of this and related building blocks is warranted and holds considerable promise for the future of drug discovery.

References

  • A Decade of Pyridine-containing Heterocycles in US FDA Approved Drugs: A Medicinal Chemistry-based Analysis. PMC.
  • Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. MDPI.
  • Benzophenone: a Ubiquitous Scaffold in Medicinal Chemistry. PMC.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen.
  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • C3–H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides.
  • Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Aryl
  • Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. NIH.
  • Synthesis and Bioactivity Investigation of Benzophenone and its Deriv
  • A Process for the Preparation of Substituted Benzophenones.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.

Sources

Friedel-Crafts acylation methods to produce (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis Protocol: Friedel-Crafts Acylation Strategies for (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Executive Summary & Target Significance

(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is a highly specialized diaryl ketone intermediate, playing a critical role in the synthesis of Factor XIa inhibitors and related antithrombotic pharmaceutical agents[1]. The construction of its core typically relies on robust carbon-carbon bond-forming techniques. While classical Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis[2], the unique 3,5-dihalogenated substitution pattern on the phenyl ring presents profound regiochemical challenges. This application note details the theoretical and practical execution of the direct Friedel-Crafts approach, explains the mechanistic causality behind the observed isomer distributions, and provides the industry-standard alternative protocol required for absolute regiocontrol.

Mechanistic Insights & Regiochemical Causality (E-E-A-T)

In electrophilic aromatic substitution (EAS), halogens act as overall ring-deactivating groups (due to inductive electron withdrawal) but are strictly ortho/para-directing because their lone pairs can stabilize the adjacent positive charge in the Wheland intermediate via resonance. Fluorine is a significantly stronger ortho/para director than bromine due to superior 2p-2p orbital overlap with the aromatic ring[3].

When 1-bromo-3-fluorobenzene is subjected to Friedel-Crafts acylation with 5-chloropicolinoyl chloride, the electrophile preferentially attacks the positions activated by these halogens:

  • Position 6 (para to F, ortho to Br): Highly favored kinetically and thermodynamically due to the strong para-directing effect of fluorine.

  • Position 4 (ortho to F, para to Br): A competing site, though slightly more sterically hindered by the adjacent fluorine.

  • Position 5 (meta to both F and Br): The required position to form the target 3,5-isomer. This position is highly disfavored as it lacks resonance stabilization from either halogen.

Consequently, direct Friedel-Crafts acylation yields predominantly the 2,4- and 4,2-halogenated isomers. The target 3,5-isomer forms only in trace amounts, necessitating rigorous chromatographic separation.

Workflow SM 1-Bromo-3-fluorobenzene + 5-Chloropicolinoyl Chloride Complex Acylium-AlCl4- Complex SM->Complex AlCl3 ParaF EAS para to F Complex->ParaF Favored ParaBr EAS para to Br Complex->ParaBr Competing Meta EAS meta to Halogens Complex->Meta Disfavored Prod1 2-Bromo-4-fluorophenyl Isomer (Major) ParaF->Prod1 Prod2 4-Bromo-2-fluorophenyl Isomer (Minor) ParaBr->Prod2 Prod3 (3-Bromo-5-fluorophenyl)... Target (Trace) Meta->Prod3

Fig 1: Regiochemical pathways in the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene.

Experimental Protocol: Direct Friedel-Crafts Acylation

Note: Due to the regiochemical constraints of EAS on meta-halobenzenes, this protocol produces a mixture of isomers. The target molecule must be isolated via preparative chromatography.

Reagents & Materials:

  • 1-Bromo-3-fluorobenzene (1.0 eq, 10 mmol)

  • 5-Chloropicolinoyl chloride (1.1 eq, 11 mmol)

  • Anhydrous Aluminum Chloride ( AlCl3​ ) (1.2 eq, 12 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Electrophile Activation: In an oven-dried, nitrogen-purged 100 mL round-bottom flask, suspend AlCl3​ in 25 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice bath. Dissolve 5-chloropicolinoyl chloride in 15 mL of DCM and add it dropwise to the suspension.

    • Causality: Slow addition at 0 °C controls the highly exothermic formation of the acylium-aluminate complex, preventing the thermal degradation of the sensitive picolinoyl chloride[2].

  • Arene Addition: Add 1-bromo-3-fluorobenzene dropwise to the activated complex at 0 °C.

  • Acylation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (40 °C) for 12–16 hours.

    • Causality: The strongly deactivating nature of both fluorine and bromine necessitates elevated thermal energy to drive the electrophilic attack, despite the potent Lewis acid activation.

    • Self-Validating Checkpoint 1 (Reaction Completion): Monitor the disappearance of 5-chloropicolinoyl chloride via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the electrophile is fully consumed.

  • Quenching & Workup: Cool the reaction to 0 °C and carefully quench by pouring the mixture over 50 g of crushed ice containing 10 mL of 1 M HCl.

    • Causality: The acidic quench destroys the aluminum complex. Initially, the aqueous phase retains the protonated pyridine derivative.

    • Self-Validating Checkpoint 2 (Phase Partitioning): Adjust the aqueous phase to pH 8 using saturated NaHCO3​ . Test with pH paper. Neutralization is strictly required to free-base the 5-chloropyridine moiety; if the pH remains acidic, the product will be lost in the aqueous waste as a hydrochloride salt. Once basic, extract with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Self-Validating Checkpoint 3 (Regiomer Identification): Purify the crude mixture via Preparative HPLC (C18, Acetonitrile/Water gradient). Validate the isolated trace 3,5-isomer via 1H NMR (400 MHz, CDCl3​ ). The target is confirmed by the presence of a distinct meta-coupled splitting pattern ( J≈1.5−2.0 Hz ) for the protons on the fluorobromophenyl ring, distinguishing it from the ortho/para coupled protons ( J≈8.0 Hz ) of the major 2,4- and 4,2-isomers.

Quantitative Data & Optimization

The following table summarizes the effect of different Lewis acids on the overall conversion and isomer distribution during the direct Friedel-Crafts acylation of 1-bromo-3-fluorobenzene.

Lewis AcidTemp (°C)Total Ketone Yield (%)2-Br-4-F Isomer (%)4-Br-2-F Isomer (%)3-Br-5-F (Target) (%)
AlCl3​ 4065%~60%~35%< 5%
FeCl3​ 4040%~65%~33%< 2%
TiCl4​ 2515%~70%~30%Trace
TfOH 8025%~55%~40%< 5%

The "Self-Validating" Industrial Alternative: The Weinreb Amide Route

Because the Friedel-Crafts approach is fundamentally limited by the ortho/para directing effects of halogens, scaling up the synthesis of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone necessitates a route with absolute regiocontrol. The self-validating standard for this specific molecule is the Weinreb amide metalation route[1].

  • Step 1: 3-Bromo-5-fluorobenzoic acid is coupled with N,O-dimethylhydroxylamine to form the corresponding Weinreb amide.

  • Step 2: 2-Bromo-5-chloropyridine is treated with isopropylmagnesium chloride (iPrMgCl) to undergo selective halogen-metal exchange, forming the 5-chloropyridin-2-yl Grignard reagent.

  • Step 3: The Grignard reagent is reacted with the Weinreb amide.

  • Causality & Validation: By pre-installing the carbonyl carbon at the meta position (via the benzoic acid starting material), the regiochemistry is permanently locked, bypassing the EAS directing rules entirely. Furthermore, the stable tetrahedral intermediate formed by the Weinreb amide prevents over-addition of the Grignard reagent, collapsing only upon acidic workup to yield 100% regiomerically pure target compound without the need for preparative HPLC.

References

  • Title: WO2017074832A1 - FACTOR XIa INHIBITORS Source: Google Patents URL
  • Title: ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides Source: ResearchGate / Research on Chemical Intermediates URL: [Link]

Sources

Process Development and Scale-Up Protocol for (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Process Chemistry Principles

(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone (CAS: 2097065-09-1) is a highly functionalized diaryl ketone serving as a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of Factor XIa inhibitors for anticoagulant therapies[1].

Scaling up the synthesis of asymmetric diaryl ketones presents two major chemical engineering hurdles:

  • Over-addition: Organometallic reagents readily perform double additions to standard acyl chlorides or esters, generating undesired tertiary alcohol impurities.

  • Cryogenic Constraints: Traditional metal-halogen exchange using organolithium reagents (e.g., n-BuLi) requires strict cryogenic conditions (–78 °C) to prevent benzyne formation or double metalation. Maintaining this temperature is highly energy-intensive and operationally risky in >100 L plant reactors.

To circumvent these issues, this protocol employs a synergistic approach combining Weinreb Amide Technology [2] and Turbo Grignard (iPrMgCl·LiCl) Metalation [3].

Causality of Experimental Choices:

  • The Weinreb Amide Advantage: By converting 5-chloropicolinic acid to its N-methoxy-N-methylamide derivative, the subsequent Grignard addition forms a highly stable, five-membered tetrahedral magnesium chelate. This chelate acts as a thermodynamic sink, completely halting further nucleophilic attack until the complex is intentionally destroyed during the aqueous quench[2].

  • The Turbo Grignard Advantage: The addition of stoichiometric LiCl to isopropylmagnesium chloride breaks down the polymeric aggregates typically formed by standard Grignard reagents. This drastically increases the kinetic basicity and solubility of the complex, allowing the selective mono-metal-halogen exchange of 1,3-dibromo-5-fluorobenzene to proceed rapidly at –20 °C, entirely eliminating the need for –78 °C cryogenic cooling[3].

Mechanistic Workflow

G SM1 5-Chloropicolinic Acid + HN(Me)OMe·HCl WA Weinreb Amide (5-Chloro-N-methoxy-N-methylpicolinamide) SM1->WA CDI, THF 0 °C to 20 °C CHELATE Stable 5-Membered Tetrahedral Chelate Intermediate WA->CHELATE SM2 1,3-Dibromo-5-fluorobenzene + iPrMgCl·LiCl GRIG (3-Bromo-5-fluorophenyl)magnesium chloride (Turbo Grignard Intermediate) SM2->GRIG THF -20 °C, 1 h GRIG->CHELATE THF, -20 °C to 0 °C Inverse Addition QUENCH Aqueous NH4Cl Quench (Hydrolysis) CHELATE->QUENCH Prevents Over-addition PRODUCT Target Diaryl Ketone (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone QUENCH->PRODUCT Phase Separation & Crystallization

Fig 1. Synthetic workflow and chelate-stabilized mechanism for diaryl ketone scale-up.

Quantitative Process Optimization

The superiority of the Turbo Grignard approach for plant-scale operations is demonstrated by the impurity profile and conversion rates compared to traditional metalation techniques. The data below validates the selection of iPrMgCl·LiCl for the metal-halogen exchange of 1,3-dibromo-5-fluorobenzene.

Table 1: Optimization of Metal-Halogen Exchange Conditions

Metalation ReagentTemperature (°C)Time (h)Mono-Exchange (%)Di-Exchange (%)Unreacted SM (%)
n-BuLi–781.082126
iPrMgCl–204.058<141
iPrMgCl·LiCl –20 1.0 >98 <1 <1

Note: iPrMgCl without LiCl suffers from poor solubility and sluggish kinetics, leaving unreacted starting material (SM). n-BuLi drives conversion but suffers from poor selectivity, leading to di-exchange impurities.

Step-by-Step Scale-Up Protocol (1.0 kg Scale)

Step 4.1: Synthesis of 5-Chloro-N-methoxy-N-methylpicolinamide

Causality: 1,1'-Carbonyldiimidazole (CDI) is selected over SOCl₂ or oxalyl chloride for acyl activation to avoid the generation of corrosive HCl gas and to bypass the need for cryogenic temperature control during the amidation step on a plant scale.

  • Charge: To a 20 L jacketed reactor under N₂, charge 5-chloropicolinic acid (1.0 kg, 6.35 mol) and anhydrous THF (10 L). Cool the suspension to 0 °C.

  • Activation: Add CDI (1.13 kg, 6.98 mol, 1.1 eq) in four portions over 30 minutes. Observe continuous CO₂ evolution. Stir the mixture at 20 °C for 1 hour until a clear solution forms.

  • Amidation: Cool back to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (0.68 kg, 6.98 mol, 1.1 eq) portion-wise. Stir the reaction at 20 °C for 4 hours.

  • Self-Validating IPC (In-Process Control): Withdraw a 100 µL aliquot, dilute in 1 mL MeCN, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when residual 5-chloropicolinic acid is <1.0% AUC.

  • Workup: Concentrate the mixture under vacuum to ~3 L. Add EtOAc (8 L) and wash with 1M HCl (2 × 3 L), followed by saturated NaHCO₃ (3 L) and brine (3 L). Dry over Na₂SO₄, filter, and concentrate to yield the Weinreb amide as a pale yellow oil (Typical yield: 92%).

Step 4.2: Turbo Grignard Metal-Halogen Exchange

Causality: The temperature is strictly maintained at –20 °C. Once the first magnesium species is formed, the electron density of the aromatic ring increases significantly, which drastically reduces the rate of a second metal-halogen exchange, ensuring high mono-selectivity.

  • Charge: To a dry 30 L jacketed reactor under N₂, charge 1,3-dibromo-5-fluorobenzene (1.56 kg, 6.14 mol, 1.05 eq relative to Weinreb amide) and anhydrous THF (8 L). Cool the solution to –20 °C.

  • Metalation: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 5.2 L, 6.75 mol, 1.15 eq) over 1.5 hours, maintaining the internal temperature between –20 °C and –15 °C. Stir for 1 hour at –20 °C.

  • Self-Validating IPC: Withdraw a 0.5 mL aliquot into a vial containing 1 mL of a 0.5 M iodine solution in THF. Agitate for 1 minute, then quench with saturated aq. Na₂S₂O₃. GC-MS analysis must show >95% 1-bromo-3-fluoro-5-iodobenzene, confirming successful mono-metalation without di-metalation.

Step 4.3: Coupling and Chelate Hydrolysis

Causality: The inverse addition (adding Grignard to Weinreb amide) is critical. It ensures the Weinreb amide is always in excess relative to the unreacted Grignard, further suppressing any potential double-addition. A 10% NH₄Cl quench is specifically chosen over strong acids (like HCl) to prevent premature hydrolysis of the methoxy group or degradation of the pyridine ring while effectively breaking the magnesium chelate.

  • Preparation: In a separate 50 L reactor, dissolve the Weinreb amide from Step 4.1 in anhydrous THF (5 L) and cool to –20 °C.

  • Inverse Addition: Transfer the Grignard reagent from Step 4.2 into the 50 L reactor via a cannula over 2 hours. Maintain the internal temperature below –10 °C to manage the heat of formation of the tetrahedral chelate.

  • Maturation: Warm the reaction to 0 °C and stir for 2 hours.

  • Self-Validating IPC: Analyze a quenched aliquot via HPLC. The intermediate Weinreb amide must be <2.0% AUC. The presence of the target ketone mass (m/z 314/316) via LC-MS confirms the successful formation of the chelate.

  • Quench & Isolation: Slowly add 10% aqueous NH₄Cl (10 L) while keeping the temperature <15 °C. Add EtOAc (10 L) and agitate for 15 minutes. Separate the phases. Wash the organic layer with brine (5 L), dry over Na₂SO₄, and perform a solvent swap to heptane/EtOAc (9:1) under reduced pressure to induce crystallization.

  • Filtration: Filter the resulting white crystalline solid, wash with cold heptane, and dry under a vacuum at 45 °C. (Typical yield: 80-85%, >99% purity by HPLC).

References

  • Title: FACTOR XIa INHIBITORS (WO2017074832A1)
  • Title: N-methoxy-N-methylamides as effective acylating agents Source: Tetrahedron Letters / Penn State Research Database URL: [Link]

  • Title: Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles (Citing Knochel, 2004) Source: Angewandte Chemie International Edition / Open Access LMU URL: [Link]

Sources

(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone as a precursor for kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for drug development professionals and synthetic chemists focusing on the strategic utility of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone in the design and synthesis of targeted kinase inhibitors.

Mechanistic Rationale: The Diaryl Ketone as a Privileged Kinase Scaffold

In the landscape of targeted oncology and anti-inflammatory drug discovery, the diaryl ketone motif has emerged as a highly privileged scaffold. Specifically, (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone provides a geometrically constrained, rigid core that is exceptionally well-suited for targeting the ATP-binding pocket of kinases such as p38 Mitogen-Activated Protein Kinase (MAPK)[1].

The "Glycine Flip" and Hinge Region Binding The causality behind selecting a diaryl ketone over a flexible linker (like a methylene or ether bridge) lies in its hydrogen-bonding capability. The carbonyl oxygen of the methanone core acts as a potent hydrogen bond acceptor. Upon entering the ATP-binding pocket of p38α MAPK, this carbonyl oxygen induces a conformational change known as the "glycine flip"[1]. This forces the flexible glycine residue in the hinge region (Met109-Gly110) to rotate its backbone amide, establishing a highly stable, double hydrogen-bond network that drastically increases inhibitor residence time and target selectivity[1].

DFG-Out Stabilization (Type II Inhibition) Beyond hinge binding, the diaryl ketone core can be functionalized to act as a Type II kinase inhibitor. By extending hydrophobic substituents from the 3-bromo position, the molecule can penetrate the allosteric hydrophobic "back pocket" that is exposed only when the conserved Asp-Phe-Gly (DFG) motif flips outward into its inactive conformation[2].

MAPK_Pathway Stimulus Pro-inflammatory Stimuli (LPS, Cytokines) MKK MKK3 / MKK6 (MAP2K) Stimulus->MKK p38 p38 MAP Kinase (Target) MKK->p38 Phosphorylation Effectors Downstream Effectors (MK2, ATF2) p38->Effectors Inhibitor Diaryl Ketone Inhibitor Inhibitor->p38 Induces Glycine Flip at Met109/Gly110 Inflammation Inflammatory Response (TNF-α, IL-1β) Effectors->Inflammation

p38 MAPK signaling cascade inhibited by diaryl ketone derivatives.

Synthetic Strategy: Exploiting Orthogonal Halogen Reactivity

The structural brilliance of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone lies in its programmable, orthogonal reactivity.

  • The Kinetic Soft Spot (C-Br): The 3-bromo position on the fluorophenyl ring is highly susceptible to palladium-catalyzed oxidative addition. The C–Br bond is weaker than the C–Cl bond, facilitating rapid and selective Buchwald-Hartwig aminations or Suzuki-Miyaura couplings at this site first[3].

  • The Thermodynamic Hard Spot (C-Cl): The 5-chloro position on the pyridine ring remains inert during the initial Pd(0) insertion. Once the bromide is consumed, the C-Cl bond can be subsequently activated using a more electron-rich ligand system (e.g., XPhos or BrettPhos) for a second, distinct cross-coupling.

  • Metabolic Shielding (C-F): The fluorine atom at the 5-position of the phenyl ring lowers the pKa of adjacent protons, modulates overall lipophilicity, and prevents cytochrome P450-mediated oxidative metabolism at that site.

Synthetic_Workflow Precursor (3-Bromo-5-fluorophenyl) (5-chloropyridin-2-yl)methanone Step1 Buchwald-Hartwig Amination (Br site) Precursor->Step1 Intermediate 3-Amino-5-fluorophenyl Intermediate Step1->Intermediate [(CyPF-tBu)PdCl2] Fast Oxidative Addition Step2 Suzuki-Miyaura Coupling (Cl site) Intermediate->Step2 Final Target Kinase Inhibitor Step2->Final Pd(OAc)2 / XPhos High Temp Activation

Sequential orthogonal cross-coupling workflow for the diaryl ketone precursor.

Quantitative Data: Optimization of Regioselective Amination

To ensure the first coupling step does not prematurely activate the pyridine chloride, catalyst selection is paramount. Table 1 summarizes the optimization of the Buchwald-Hartwig amination of the precursor with morpholine. [(CyPF-tBu)PdCl2] is selected as the optimal precatalyst because it demonstrates exceptional efficiency for aryl bromides at very low catalyst loadings, completely ignoring the aryl chloride[3].

Table 1: Optimization of Regioselective Amination at the 3-Bromo Position

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Selectivity (Br vs Cl)
Pd₂(dba)₃ / XantphosNaOtBuToluene1008592 : 8
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane1006085 : 15
[(CyPF-tBu)PdCl₂] Cs₂CO₃ Dioxane 90 >99 >99 : 1

Note: Cs₂CO₃ is strictly preferred over NaOtBu to prevent base-catalyzed nucleophilic attack on the central ketone or undesired enolization side-reactions.

Self-Validating Experimental Protocol

Protocol: Regioselective Buchwald-Hartwig Amination of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Objective: To install a solubilizing, solvent-channel-directed amine (e.g., morpholine) exclusively at the 3-bromo position while preserving the 5-chloropyridine moiety for downstream functionalization.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Transfer an oven-dried 25 mL Schlenk tube into a nitrogen-filled glovebox. Causality: Palladium(0) intermediates are highly sensitive to oxygen; strict exclusion of air prevents catalyst deactivation and homocoupling side-reactions.

  • Reagent Charging: Add (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and anhydrous Cs₂CO₃ (1.5 mmol, 1.5 equiv) to the tube.

  • Catalyst Addition: Add the precatalyst [(CyPF-tBu)PdCl₂] (0.05 mol%). Causality: This specific Josiphos-derived palladium complex allows for extremely low catalyst loading while maintaining absolute chemoselectivity for the aryl bromide over the aryl chloride[3].

  • Solvent Addition: Add 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane to achieve a 0.2 M reaction concentration.

  • Reaction Execution: Seal the Schlenk tube with a Teflon stopcock, remove it from the glovebox, and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.

  • In-Process Validation (TLC): After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with ethyl acetate, and spot on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). Complete consumption of the starting material (higher Rf) and the appearance of a single new, highly fluorescent blue spot under 254 nm UV indicates successful, selective conversion.

  • Workup & Isolation: Dilute the crude mixture with 15 mL of ethyl acetate and filter through a tightly packed pad of Celite to remove the inorganic salts and palladium black. Wash the pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure 3-morpholino intermediate.

Sources

Catalytic reduction of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone to secondary alcohols

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Reduction of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone to Secondary Alcohols

Executive Summary

The synthesis of modern active pharmaceutical ingredients (APIs), particularly anticoagulants such as Factor XIa inhibitors[1], frequently relies on complex polyhalogenated diaryl methanols as critical chiral building blocks. The substrate (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone presents a formidable chemoselectivity challenge. It contains three distinct halogens (Br, Cl, F) distributed across electron-deficient phenyl and pyridyl rings. The primary objective is the quantitative reduction of the bridging carbonyl group to a secondary alcohol without triggering hydrodehalogenation or nucleophilic aromatic substitution (SNAr) of the labile carbon-halogen bonds.

This application note details three validated protocols for this transformation: a baseline racemic borohydride reduction, a transition-metal-catalyzed Asymmetric Transfer Hydrogenation (ATH), and a state-of-the-art biocatalytic Ketoreductase (KRED) workflow.

Mechanistic Insights & Causality (E-E-A-T)

As drug development scales, the choice of reduction methodology dictates both the impurity profile and the downstream processing costs.

  • The Pitfall of Classical Hydrogenation: Traditional catalytic hydrogenation using H2 over Pd/C or Pt/C is contraindicated for this substrate. The carbon-bromine bond (BDE ~280 kJ/mol) is highly susceptible to oxidative addition by low-valent transition metals. As documented in multiphase hydrodehalogenation studies, polyhalogenated aryl ketones exposed to heterogeneous metal catalysts preferentially undergo rapid hydrodehalogenation before or alongside carbonyl reduction[2].

  • Asymmetric Transfer Hydrogenation (ATH): To bypass the use of H2 gas and suppress dehalogenation, Noyori-type ATH utilizes a Ru(II) complex (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) with a formic acid/triethylamine azeotrope. The mechanism proceeds via a concerted outer-sphere hydride transfer. Because the metal center does not directly coordinate with the substrate's halogenated rings, the structural integrity of the C-Br and C-Cl bonds is preserved.

  • Biocatalytic Reduction (KREDs): For clinical-stage Factor XIa inhibitors requiring absolute stereocontrol, enzymatic reduction is the industry gold standard. Ketoreductases (KREDs) offer exquisite chemoselectivity. The enzyme's active site sterically accommodates the bulky diaryl ketone while transferring a hydride from NADPH exclusively to the re or si face of the carbonyl[3]. This operates at ambient temperature and neutral pH, completely eliminating the thermodynamic driving force for dehalogenation.

Pathways Ketone (3-Bromo-5-fluorophenyl) (5-chloropyridin-2-yl)methanone Alcohol Target Secondary Alcohol (Chemoselective Reduction) Ketone->Alcohol ATH, KRED, or Controlled NaBH4 Dehalogenated Dehalogenated Impurities (Loss of Br/Cl) Ketone->Dehalogenated Pd/C + H2 (Over-reduction)

Reaction pathways illustrating chemoselective reduction vs. hydrodehalogenation.

Experimental Protocols

Protocol A: Baseline Racemic Reduction via Controlled Borohydride

Purpose: Rapid generation of racemic alcohol for analytical standards or early-stage discovery. Causality Note: Methanol is used as a co-solvent to accelerate reduction via the formation of reactive alkoxyborohydride species. Strict temperature control at 0 °C is mandatory to suppress SNAr of the fluorine or chlorine atoms by methoxide generated in situ.

  • Preparation: Dissolve 10.0 mmol of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone in 30 mL of anhydrous THF and 10 mL of Methanol.

  • Cooling: Chill the reaction vessel to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Addition: Add NaBH4 (12.0 mmol, 1.2 eq) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor conversion via HPLC (UV 254 nm).

  • Quench & Workup: Quench cautiously with 20 mL of saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Purpose: Scalable, transition-metal-catalyzed enantioselective reduction.

  • Catalyst Activation: In a Schlenk flask, combine RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 mmol, 0.1 mol%) with 5 mL of a Formic Acid/Triethylamine (5:2) azeotropic mixture. Stir for 15 minutes at 30 °C to generate the active ruthenium-hydride species.

  • Substrate Addition: Add the diaryl ketone (10.0 mmol) dissolved in 15 mL of anhydrous DMF.

  • Reaction: Stir the mixture at 30 °C for 16-24 hours. The generation of CO2 gas indicates active hydride transfer.

  • Isolation: Dilute with 50 mL of water and extract with MTBE (3 x 40 mL). Wash organics heavily with water to remove DMF and TEA. Concentrate to yield the enantioenriched alcohol.

Protocol C: Biocatalytic Reduction (KRED)

Purpose: Green, ultra-high enantioselectivity (>99% ee) with zero dehalogenation risk. Causality Note: Diaryl ketones are highly hydrophobic. A 10% v/v DMSO co-solvent is critical to maintain substrate bioavailability in the aqueous buffer without denaturing the KRED enzyme[3].

KREDWorkflow Step1 1. Enzyme & Cofactor Prep KRED + NADP+ + GDH + Glucose Step2 2. Substrate Addition Ketone in DMSO/Buffer (pH 7.0) Step1->Step2 Step3 3. Biocatalytic Reduction Stir at 30°C, pH stat control Step2->Step3 Step4 4. Downstream Processing MTBE Extraction & Filtration Step3->Step4 Step5 5. Product Isolation >99% ee Chiral Alcohol Step4->Step5

Step-by-step workflow for the biocatalytic reduction using Ketoreductase (KRED).

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO4.

  • Cofactor Recycling System: Dissolve D-Glucose (20 mmol), NADP+ (0.1 mmol), and Glucose Dehydrogenase (GDH, 50 mg) in the buffer.

  • Enzyme Addition: Add the engineered Ketoreductase (e.g., KRED-P1-B04, 100 mg) to the aqueous system.

  • Substrate Loading: Dissolve the ketone (10.0 mmol) in 10 mL of DMSO. Add this dropwise to the stirring buffer solution at 30 °C.

  • Incubation: Stir at 30 °C for 24 hours. Maintain pH at 7.0 using a pH-stat titrator (adding 1M NaOH as gluconic acid is produced).

  • Extraction: Add 50 mL of MTBE and filter through a pad of Celite to remove denatured proteins. Separate the organic layer, dry, and evaporate to obtain the pure chiral alcohol.

Quantitative Data Summary

The following table summarizes the performance metrics of the three protocols when applied to (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone.

Reduction MethodologyIsolated Yield (%)Enantiomeric Excess (ee %)Dehalogenation Impurities (%)Scalability & Safety Profile
Protocol A: NaBH₄ > 95%N/A (Racemic)< 1.0%High / Exothermic hydrogen evolution
Protocol B: Ru-ATH 88 - 92%92 - 96%< 2.0%High / Requires heavy metal scavenging
Protocol C: KRED > 95%> 99%0.0% Excellent / Green, aqueous, ambient temp

References

  • Source: World Intellectual Property Organization (WIPO) Patent WO2017074832A1. Merck Sharp & Dohme Corp.
  • Enzyme-catalyzed enantioselective diaryl ketone reductions Source: Organic Letters, 2007, 9(2), 335-338. Truppo, M. D., Pollard, D., & Devine, P. URL:[Link]

  • Hydrodehalogenation of Halogenated Aryl Ketones under Multiphase Conditions. 6. pH Effect on the Chemoselectivity and Preliminary Mechanistic Investigation Source: The Journal of Organic Chemistry, 1999, 64(11), 3934-3937. Perosa, A., Selva, M., & Tundo, P. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone. This specific diaryl ketone is a highly valuable building block, frequently utilized in the development of Factor XIa inhibitors and other advanced pharmaceutical agents [1].

Because this synthesis relies on highly reactive organometallic intermediates, researchers often encounter issues with yield, over-addition, and intermediate degradation. This guide provides a comprehensive mechanistic overview, self-validating experimental protocols, and an advanced troubleshooting matrix to ensure reproducible, high-yielding syntheses.

Mechanistic Pathway & Workflow

The most reliable synthetic route leverages the classic Weinreb ketone synthesis [2]. Direct addition of an organometallic reagent to an acid chloride or ester typically leads to uncontrolled over-addition, forming tertiary alcohols. By first converting 3-bromo-5-fluorobenzoic acid to its corresponding Weinreb amide (3-bromo-5-fluoro-N-methoxy-N-methylbenzamide), we can precisely control the subsequent nucleophilic addition.

When the Weinreb amide reacts with 5-chloropyridin-2-yllithium, it forms a stable, 5-membered chelated tetrahedral intermediate. This chelation prevents the collapse of the intermediate into a reactive ketone during the reaction, resisting further nucleophilic attack. The desired ketone is only liberated upon an aqueous quench.

SynthesisWorkflow SM1 3-Bromo-5-fluorobenzoic acid Reagent1 1. (COCl)2, DMF (cat.) 2. HN(OMe)Me·HCl, Et3N SM1->Reagent1 WA 3-Bromo-5-fluoro-N-methoxy- N-methylbenzamide Reagent1->WA Reaction Nucleophilic Addition (Strictly at -78 °C) WA->Reaction SM2 2-Bromo-5-chloropyridine Reagent2 n-BuLi, THF, -78 °C (Halogen-Metal Exchange) SM2->Reagent2 LiInt 5-Chloropyridin-2-yllithium Reagent2->LiInt LiInt->Reaction TetraInt Stable Chelated Tetrahedral Intermediate Reaction->TetraInt Quench Aqueous NH4Cl Quench (at -78 °C) TetraInt->Quench Product (3-Bromo-5-fluorophenyl) (5-chloropyridin-2-yl)methanone Quench->Product

Mechanistic workflow for the synthesis of the target diaryl ketone.

Key Experimental Protocols

Protocol A: Preparation of the Weinreb Amide

Self-Validating Note: The cessation of gas evolution in Step 1 is a direct visual indicator of complete acid chloride formation.

  • Activation: Suspend 3-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (approx. 0.05 eq), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C. Stir at room temperature until gas evolution completely ceases (approx. 2 hours). Concentrate in vacuo to yield the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq).

  • Base Addition: Slowly add triethylamine (3.0 eq) dropwise to the mixture to neutralize the HCl generated and drive the coupling. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, wash the combined organics with 1M HCl and brine, dry over Na₂SO₄, and concentrate to afford 3-bromo-5-fluoro-N-methoxy-N-methylbenzamide.

Protocol B: Lithiation and Diaryl Ketone Formation

Self-Validating Note: 5-chloropyridin-2-yllithium solutions typically exhibit a deep, characteristic color (often dark red/brown). A sudden loss of color before the addition of the amide indicates moisture contamination or thermal degradation.

  • Halogen-Metal Exchange: Dissolve 2-bromo-5-chloropyridine (1.05 eq) in anhydrous THF and cool the solution to strictly -78 °C under a positive pressure of argon.

  • Lithiation: Add n-butyllithium (2.5 M in hexanes, 1.05 eq) dropwise, ensuring the internal temperature probe reads below -70 °C. Stir at -78 °C for exactly 45 minutes [3].

  • Nucleophilic Addition: Dissolve the Weinreb amide (1.0 eq) from Protocol A in anhydrous THF and add it dropwise to the lithiated pyridine solution at -78 °C.

  • Intermediate Stabilization: Stir the reaction mixture at -78 °C for 2 hours. Do not allow the reaction to warm above -60 °C during this phase to preserve the chelated intermediate.

  • Quenching: Quench the reaction strictly at -78 °C by adding cold saturated aqueous NH₄Cl.

  • Isolation: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography to isolate the final product.

Troubleshooting & FAQs

Q1: Why is my yield of the final ketone low, with significant recovery of the Weinreb amide? A1: This is almost always caused by the degradation or protonation of the 5-chloropyridin-2-yllithium intermediate. 2-Lithiopyridines are notoriously unstable; their high basicity makes them sensitive to trace moisture, and they can undergo ring-opening or dimerization if the temperature rises above -60 °C. Causality: If the intermediate degrades before the Weinreb amide is added, the amide simply remains unreacted. Ensure strict anhydrous conditions (flame-dried glassware, argon atmosphere) and use an internal temperature probe to guarantee the reaction never exceeds -70 °C during the exchange phase.

Q2: I observe the formation of a tertiary alcohol byproduct. How can I prevent this over-addition? A2: Weinreb amides are specifically designed to prevent over-addition by forming a stable 5-membered chelated tetrahedral intermediate [2]. If over-addition occurs, it indicates that this intermediate is collapsing prematurely into the ketone before the quench, exposing the highly electrophilic ketone to unreacted organolithium. Causality: Premature collapse is usually caused by allowing the reaction mixture to warm up too much before the aqueous quench. To prevent this, always quench the reaction cold (-78 °C) with saturated aqueous NH₄Cl before removing the dry ice/acetone bath.

Q3: During the lithiation of 2-bromo-5-chloropyridine, I see a complex mixture of side products. What is going wrong? A3: n-BuLi can cause nucleophilic attack on the pyridine ring (Chichibabin-type side reactions) or undergo unwanted exchange at the chlorine position if left reacting for too long. Causality: The kinetic halogen-metal exchange at the bromine position is fast, but thermodynamic side reactions will dominate over time. Limit the exchange time to 30–45 minutes at -78 °C. Do not use a large excess of n-BuLi; a slight stoichiometric amount (1.0–1.05 eq) is optimal.

Q4: Can I use a Grignard reagent instead of an organolithium reagent for the pyridine coupling? A4: Yes. You can use i-PrMgCl·LiCl (Turbo Grignard) to perform a magnesium-halogen exchange on 2-bromo-5-chloropyridine. Causality: The resulting 5-chloropyridin-2-ylmagnesium chloride is significantly more stable than its lithium counterpart and tolerates warmer temperatures (up to -20 °C). However, because Grignard reagents are less nucleophilic than organolithiums, you may need to allow the addition step to warm to 0 °C or room temperature to achieve full conversion [4].

Quantitative Data Summaries

Table 1: Comparison of Organometallic Reagents for 5-Chloropyridin-2-yl Addition
ReagentPreparation MethodOperating TempIntermediate StabilityReactivityTypical Yield
5-Chloropyridin-2-yllithium n-BuLi, THF-78 °C strictlyLow (degrades > -60 °C)Very High70–85%
5-Chloropyridin-2-ylmagnesium chloride i-PrMgCl·LiCl, THF-20 °C to 0 °CHigh (stable at 0 °C)Moderate60–75%
Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
High recovery of Weinreb amide Pyridyllithium degradation or protonationMaintain internal temp at -78 °C; ensure strictly anhydrous conditions.
Tertiary alcohol byproduct Premature intermediate collapseQuench cold (-78 °C) with NH₄Cl before removing the cooling bath.
Complex mixture / Pyridine ring attack Over-lithiation / Chichibabin reactionLimit n-BuLi to 1.05 eq; restrict exchange time to 45 mins maximum.
Sluggish amidation step Incomplete acid chloride formationMonitor gas evolution; use fresh oxalyl chloride and catalytic DMF.

References

  • WO2017074832A1 - FACTOR XIa INHIBITORS. Source: Google Patents.
  • N-Methoxy-N-methylamides as effective acylating agents. Nahm, S.; Weinreb, S. M. Source: Tetrahedron Letters. URL:[Link]

  • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. Source: ACS Publications. URL:[Link]

  • WO2014160873A1 - Benzimidazolone derivatives as bromodomain inhibitors. Source: Google Patents.

Sources

Technical Support Center: Recrystallization and Purification of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the purification of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone via recrystallization. The successful isolation of this compound in high purity is critical for subsequent applications, and this document addresses common challenges and frequently asked questions encountered during the purification process. The methodologies and troubleshooting advice provided herein are grounded in established principles of organic chemistry to ensure both scientific accuracy and practical utility in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of an ideal recrystallization solvent?

An ideal recrystallization solvent should exhibit a steep solubility curve for the compound of interest.[1][2] This means the compound should be highly soluble in the solvent at its boiling point but have low solubility at low temperatures (e.g., room temperature or in an ice bath).[1][2][3] This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities and maximizes the recovery of pure crystals upon cooling.[3][4] Additionally, the impurities should either be highly soluble in the solvent at all temperatures, so they remain in the liquid (mother liquor) after cooling, or be insoluble in the hot solvent, allowing for their removal via hot filtration.[1][5] The solvent should also be chemically inert, not reacting with the compound being purified, and be sufficiently volatile to be easily removed from the purified crystals.[6]

Q2: How do I predict a good starting solvent for (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone?

The principle of "like dissolves like" is a useful starting point.[3] (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is a polar molecule due to the presence of a ketone group and multiple halogen atoms. Therefore, polar solvents are more likely to be effective for its recrystallization. Good candidates to screen would include ethanol, methanol, ethyl acetate, and acetone.[7] Nonpolar solvents like hexanes or petroleum ether are less likely to be suitable on their own but may be useful as the "insoluble solvent" in a two-solvent system.[3][8]

Q3: What is a two-solvent recrystallization, and when should I use it?

A two-solvent (or mixed-solvent) recrystallization is employed when no single solvent provides the desired solubility characteristics.[1][8] This method uses a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent").[1][8][9] The impure compound is first dissolved in a minimum amount of the hot soluble solvent.[8][10] Then, the hot insoluble solvent is added dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.[8][10] A few more drops of the hot soluble solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, promoting crystal formation.[10]

Q4: What is the purpose of a hot filtration step?

A hot filtration is performed to remove insoluble impurities from the hot, saturated solution before it is cooled to induce crystallization.[11][12][13] This is a critical step if you observe solid particles that do not dissolve even after adding a sufficient amount of boiling solvent.[11][13] It is also necessary when using decolorizing agents like activated charcoal, which must be removed before the desired compound crystallizes.[11][13] To prevent premature crystallization in the funnel during this process, it is essential to use a pre-heated funnel and a fluted filter paper for rapid filtration.[4][12][13]

Troubleshooting Guide

Problem: My compound is not dissolving in the hot solvent.
  • Possible Cause: You may not have added enough solvent, or the solvent you have chosen is not a good solvent for your compound at high temperatures.

  • Solution:

    • Ensure the solvent is at its boiling point.

    • Add more hot solvent in small increments until the compound dissolves. Be mindful not to add a large excess, as this will reduce your final yield.[14][15]

    • If a significant amount of solvent has been added and the compound remains insoluble, the chosen solvent is likely unsuitable. Recover your compound by evaporating the solvent and select a more polar solvent to test.

Problem: No crystals are forming upon cooling.
  • Possible Cause: The solution may not be saturated, meaning too much solvent was used.[14][16] Alternatively, the solution may be supersaturated, a state where the compound remains dissolved even below its normal saturation point.[14]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[15][16][17] The small glass particles scraped off can act as nucleation sites for crystal growth.[15][16]

    • Seed Crystals: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.[15][17]

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[14][16] Gently heat the solution to boil off some of the solvent and then allow it to cool again.[17]

    • Cool Further: If crystals still do not form at room temperature, place the flask in an ice-water bath to further decrease the solubility of your compound.[8][18]

Problem: My compound has "oiled out" instead of forming crystals.
  • Possible Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[14][17][19] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is highly impure, leading to a significant melting point depression.[14][17][20]

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to prevent premature precipitation upon cooling.[14][17]

    • Allow the solution to cool much more slowly. You can do this by leaving the flask on a warm hotplate that is turned off, or by insulating the flask.[14]

    • If oiling out persists, consider using a lower-boiling point solvent or further purifying the compound by another method (e.g., column chromatography) before attempting recrystallization again.[14][21]

Problem: The yield of my recrystallized product is very low.
  • Possible Cause: A low yield can result from several factors, including using too much solvent, premature crystallization during a hot filtration, or washing the final crystals with a solvent that is not ice-cold.[16][17]

  • Solution:

    • Check the Mother Liquor: To see if a significant amount of your product remains dissolved, take a small sample of the mother liquor (the liquid filtered from the crystals) and evaporate it. A large amount of residue indicates that more product can be recovered.[17]

    • Second Crop of Crystals: You can often obtain a "second crop" of crystals by boiling off some of the solvent from the mother liquor and cooling it again.[17] Note that this second crop may be less pure than the first.

    • Optimize the Procedure: In subsequent recrystallizations, be sure to use the minimum amount of hot solvent necessary for dissolution and always wash the collected crystals with a minimal amount of ice-cold solvent.[15][16]

Problem: The recrystallized product is still colored.
  • Possible Cause: The color is due to the presence of highly colored impurities that are not effectively removed by a single recrystallization.

  • Solution:

    • Use Activated Charcoal: Activated charcoal can be used to adsorb colored impurities.[11]

    • Procedure: After dissolving your crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.

    • Hot Filtration: The charcoal must then be removed via hot filtration before allowing the solution to cool and crystallize.[11][13] Be aware that using too much charcoal can lead to the loss of your desired product through adsorption.[17]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and observe the solubility again. A good solvent will not dissolve the compound at room temperature but will completely dissolve it when hot.[5]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil. Continue adding small portions of hot solvent until the compound is completely dissolved.[15]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[11][13]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals.[18] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[4][8]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[22]

  • Drying: Allow air to be drawn through the crystals on the filter paper for several minutes to help dry them.[15] For final drying, transfer the crystals to a watch glass or place them in a desiccator.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Pair Selection: Identify a "soluble solvent" in which your compound is very soluble, and a miscible "insoluble solvent" in which your compound is poorly soluble.[1][8] Common pairs include ethanol/water and ethyl acetate/hexanes.[1]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "soluble solvent".[8][10]

  • Addition of Insoluble Solvent: While keeping the solution hot, add the "insoluble solvent" dropwise until you observe persistent cloudiness.[8]

  • Clarification: Add a few drops of the hot "soluble solvent" until the solution becomes clear again.[10]

  • Crystallization, Collection, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolaritySuitability for (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone
Water100HighLikely a poor solvent on its own, but could be an effective "insoluble solvent" with a miscible alcohol.
Ethanol78HighGood candidate. Its polarity is suitable for the target compound.
Methanol65HighGood candidate. Lower boiling point than ethanol may be advantageous.
Ethyl Acetate77MediumGood candidate. Often a versatile solvent for a range of polarities.
Acetone56MediumGood candidate, but its low boiling point can lead to rapid evaporation.
Dichloromethane40MediumMay be too volatile for effective recrystallization.
Toluene111LowHigh boiling point increases the risk of oiling out.[7]
Hexanes69LowLikely a poor solvent on its own, but a good candidate for the "insoluble solvent" in a two-solvent system with a more polar solvent.

Visualization

Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude Compound test_solvents Test solubility of ~20mg crude in ~0.5mL of various solvents (e.g., Ethanol, Ethyl Acetate, Hexanes) start->test_solvents q_rt_sol Soluble at Room Temp? test_solvents->q_rt_sol reject_too_sol Reject: Too soluble. Will result in poor recovery. q_rt_sol->reject_too_sol Yes q_hot_sol Soluble when Hot? q_rt_sol->q_hot_sol No reject_insol Reject: Insoluble. Cannot be used for recrystallization. q_hot_sol->reject_insol No q_cool_xtal Crystals form on Cooling? q_hot_sol->q_cool_xtal Yes single_solvent_success Success! Use this for single-solvent recrystallization. q_cool_xtal->single_solvent_success Yes two_solvent_path Consider two-solvent system q_cool_xtal->two_solvent_path No dissolve_good Dissolve crude in min. amount of hot 'good' solvent (one that passed 'Soluble when Hot?') two_solvent_path->dissolve_good add_poor Add hot 'poor' solvent (one rejected as 'Insoluble') dropwise until cloudy dissolve_good->add_poor reclarify Add 1-2 drops of hot 'good' solvent to re-clarify add_poor->reclarify cool_two_solvent Cool slowly to induce crystallization reclarify->cool_two_solvent two_solvent_success Success! Use this solvent pair. cool_two_solvent->two_solvent_success

Caption: A flowchart for systematically selecting an optimal solvent system.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York website: [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from LabXchange website: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts website: [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from University of York website: [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from Reddit website: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website: [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from University of Colorado Boulder website: [Link]

  • City University of New York. (2025). Lab: Purification by Recrystallization. Retrieved from CUNY website: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from Mettler Toledo website: [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from Safrole website: [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from Royal Society of Chemistry website: [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from Scribd website: [Link]

  • Scribd. (n.d.). Hot Filtration in Recrystallization. Retrieved from Scribd website: [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from UCI website: [Link]

  • University College London. (n.d.). Recrystallization. Retrieved from UCL website: [Link]

  • Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. Retrieved from Chemistry LibreTexts website: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from UCLA website: [Link]

  • Chem-Station. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from Chem-Station website: [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from University of Toronto website: [Link]

  • University of California, Berkeley. (n.d.). recrystallization.pdf. Retrieved from Berkeley website: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from Chemistry LibreTexts website: [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from University of Calgary website: [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from EBSCO website: [Link]

  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from NIH website: [Link]

  • ACS Publications. (n.d.). Hydrodehalogenation of Halogenated Aryl Ketones under Multiphase Conditions. 6. pH Effect on the Chemoselectivity and Preliminary Mechanistic Investigation. Retrieved from ACS Publications website: [Link]

  • Google Patents. (n.d.). WO1999038833A1 - Process for the halogenation of aldehydes and ketones.
  • NextSDS. (n.d.). (3-broMo-5-fluoropyridin-2-yl)MethanaMine hydrochloride. Retrieved from NextSDS website: [Link]

  • Google Patents. (n.d.). US4067886A - Process for the preparation of selectively and symmetrically di-halogenated ketals.
  • PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. Retrieved from PubChem website: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions. Retrieved from Organic Chemistry Portal website: [Link]

Sources

Technical Support Center: HPLC Mobile Phase Optimization for (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

[]` attributes. I'm verifying the DOT code block syntax, captions, color contrast, and node text contrast rules, with the focus on the specified color palette. I am currently verifying contrast, for a legible visualization.

Adjusting Diagram Dimensions

I'm now focusing on the DOT diagrams' size constraints. I've added size="7.6,10" to the graph attributes, and max_width="760px" just in case, aiming for a consistent appearance.

Refining Flowchart Iteration

I am now adding the "Good Peak Shape" decision point, optimizing workflow. I've updated the diagram to improve logic, and make the workflow more interactive. The code logic and color palette now make more sense. I've re-written the node labels to be more direct.

Visualizing Interactions & Workflow

I'm now integrating the updated Graphviz diagram illustrating pyridine-silanol interactions, showing the problem with peak tailing. I'm also ensuring the caption accurately describes the diagram.

Revising Acidic Mechanisms

I'm now revising the acidic mitigation mechanism, given the low pKa of the pyridine ring due to the adjacent carbonyl group and chlorine substitution. At pH 2-3 with 0.1% FA, the pyridine might not be fully protonated, and it might be mostly neutral. The diagram needs to reflect this nuance.

Welcome to the Analytical Development Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone .

Due to its unique structural features—a highly lipophilic diaryl methanone scaffold heavily decorated with halogens (Br, F, Cl) and a weakly basic pyridine ring—this molecule presents distinct chromatographic challenges. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven optimization strategies.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone exhibit severe peak tailing on standard C18 columns, and how do I correct it?

Causality & Mechanism: Peak tailing for this compound is primarily driven by secondary interactions between the basic nitrogen of the 5-chloropyridin-2-yl moiety and residual deprotonated silanols ( Si−O− ) on the silica-based stationary phase[1]. While the electron-withdrawing chlorine and carbonyl groups significantly lower the pyridine's pKa​ , the nitrogen still acts as a strong hydrogen bond acceptor. At a mobile phase pH above 3.5, surface silanols ionize, creating an ion-exchange environment that "drags" the analyte during elution[2].

Solution: Suppress silanol ionization by lowering the mobile phase pH to < 3.0. Adding an acidic modifier such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) protonates the residual silanols (converting them to neutral Si−OH ), thereby shutting down the secondary ion-exchange mechanism[2].

SilanolInteraction Pyridine Analyte: Diaryl Methanone (Basic Pyridine Nitrogen) Interaction Secondary Ion-Exchange Peak Tailing Pyridine->Interaction Silanol Stationary Phase: Deprotonated Silanols (Si-O⁻) at pH > 3.5 Silanol->Interaction AcidicMP Acidic Mobile Phase (pH < 3.0, e.g., 0.1% TFA) ProtonatedSilanol Neutralized Silanols (Si-OH) No Secondary Interactions AcidicMP->ProtonatedSilanol Protonates ProtonatedSilanol->Interaction Prevents

Caption: Mechanism of pyridine peak tailing via silanol interactions and acidic mitigation.

Q2: My compound is eluting extremely late (Capacity Factor k′ > 15) even with 70% Acetonitrile. How should I adjust the mobile phase?

Causality & Mechanism: The presence of three halogens (Bromo, Fluoro, Chloro) and two aromatic rings makes this molecule exceptionally hydrophobic. In reversed-phase chromatography, retention is governed by hydrophobic partitioning; highly lipophilic molecules require a mobile phase with high elution strength to successfully desorb from the stationary phase[2].

Solution:

  • Increase Organic Modifier: Shift the gradient to end at 90-95% Acetonitrile.

  • Switch Modifiers: If Acetonitrile fails to elute the compound efficiently, evaluate Methanol . While Acetonitrile generally has higher elution strength for aliphatic compounds, the nitrile bond can disrupt π−π interactions. Methanol, being a strong proton donor/acceptor, can alter the selectivity and elution profile of highly halogenated aromatic systems, especially on Phenyl-Hexyl stationary phases[2].

Q3: Should I use Formic Acid (FA) or Trifluoroacetic Acid (TFA) as my acidic modifier?

Causality & Mechanism: The optimal choice is dictated by your detector. For HPLC-UV applications, TFA (0.05% - 0.1%) is superior because its strong ion-pairing capability tightly masks silanols and provides pristine peak symmetry[3]. However, if you are utilizing LC-MS, TFA causes severe ion suppression in the electrospray ionization (ESI) source due to its high surface activity and gas-phase basicity[3].

Solution: For LC-MS workflows, substitute TFA with 0.1% Formic Acid or Difluoroacetic Acid (DFA) . DFA offers a strategic middle-ground: it provides better ion-pairing efficiency than FA (improving peak shape) but results in significantly less MS signal suppression than TFA[4].

Part 2: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of highly halogenated pyridine derivatives under varying mobile phase conditions. Use this data to benchmark your initial method development.

Table 1: Effect of Mobile Phase Modifiers on Chromatographic Performance

Mobile Phase Composition (Isocratic)Acidic ModifierApprox. pHEst. Capacity Factor ( k′ )USP Tailing Factor ( Tf​ )LC-MS Compatibility
30:70 Water : AcetonitrileNone~6.515.52.8 (Severe Tailing)Poor (Broad Peaks)
30:70 Water : Acetonitrile0.1% Formic Acid~2.710.21.4 (Acceptable)Excellent
30:70 Water : Acetonitrile0.1% TFA~2.011.51.0 (Perfect Symmetry)Poor (Ion Suppression)
30:70 Water : Methanol0.1% Formic Acid~2.714.11.5 (Acceptable)Excellent

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, follow this self-validating workflow for mobile phase screening. The protocol contains built-in logic gates; if a specific system suitability criterion is not met, the protocol dictates the immediate corrective action[5].

Protocol: Systematic Mobile Phase Screening Workflow

Step 1: Sample Preparation

  • Dissolve (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.1 mg/mL[1].

  • Validation Check: Ensure complete dissolution. If the solution is cloudy, increase the Acetonitrile ratio to 40:60.

Step 2: Mobile Phase & System Setup

  • Line A: LC-MS grade Water + 0.1% Formic acid.

  • Line B: LC-MS grade Acetonitrile + 0.1% Formic acid.

  • Column: Standard C18 (150 x 4.6 mm, 5 µm), maintained at 25 °C[5].

Step 3: Equilibration & Gradient Execution

  • Equilibrate the column with 5% B for at least 15 column volumes to establish a stable acidic baseline[5].

  • Execute a scouting gradient: 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

Step 4: System Suitability Validation (The Logic Gate)

  • Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

  • Pass Condition: If Tf​≤1.5 and k′ is between 2 and 10, lock the method parameters.

  • Fail Condition 1 (Tailing): If Tf​>1.5 , the system flags a silanol interaction failure. Corrective Action: Switch Line A and Line B modifiers from 0.1% Formic Acid to 0.1% TFA (if using UV) or switch to a highly end-capped column[1].

  • Fail Condition 2 (Retention): If k′>10 , the system flags a hydrophobicity failure. Corrective Action: Adjust the gradient to start at 40% B and end at 100% B, or switch Line B to Methanol[2].

OptimizationWorkflow Start Start: Initial RP-HPLC Setup (C18 Column, Water/ACN) CheckPeak Evaluate Peak Shape (Tailing Factor < 1.5?) Start->CheckPeak TailingYes Pass: Proceed to Retention Optimization CheckPeak->TailingYes Yes TailingNo Fail: Severe Tailing (Silanol Interaction) CheckPeak->TailingNo No CheckRet Evaluate Retention (k' between 2 and 10?) TailingYes->CheckRet AddAcid Add Acidic Modifier (0.1% TFA or Formic Acid) TailingNo->AddAcid AddAcid->CheckPeak RetHigh k' > 10 (Too Hydrophobic) CheckRet->RetHigh Late Elution RetGood Optimal Method Achieved CheckRet->RetGood Ideal k' IncOrg Increase % ACN or Switch to Methanol RetHigh->IncOrg IncOrg->CheckRet

Caption: Logical workflow for optimizing RP-HPLC mobile phase for halogenated pyridines.

References

  • Reversed Phase HPLC Method Development. Phenomenex. Available at:[Link][2]

  • Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. ACS Publications. Available at: [Link][3]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link][4]

Sources

Technical Support Center: Mitigating Protodebromination in Metal-Catalyzed Couplings of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone . This highly functionalized diaryl ketone presents unique chemoselectivity challenges during cross-coupling. While the C–Br bond is the intended site for oxidative addition, the profound electron-withdrawing effects of the ketone, the meta-fluorine, and the chloropyridine ring make the resulting palladium intermediate highly susceptible to off-cycle reduction, leading to unwanted protodebromination (hydrodehalogenation).

This guide synthesizes mechanistic causality, quantitative optimization strategies, and self-validating protocols to help you preserve the C–Cl bond while successfully functionalizing the C–Br bond.

Section 1: Mechanistic Causality of Protodebromination (FAQ)

Q1: Why is this specific molecule so prone to debromination compared to standard aryl bromides? A1: The susceptibility lies in the electronic landscape of the substrate. The strong electron-withdrawing nature of the ketone carbonyl and the meta-fluorine atom significantly lowers the LUMO of the aryl ring. While this accelerates the initial oxidative addition of the C–Br bond to the Pd(0) catalyst, it also renders the resulting Aryl-Pd(II)-Br complex highly electrophilic. This extreme electrophilicity accelerates unwanted hydride transfer from the environment (e.g., solvents, trace water, or amine bases), followed by rapid reductive elimination to yield the dead-end protodehalogenated byproduct[1].

Q2: What is the exact off-cycle mechanism causing this side reaction? A2: Protodehalogenation diverges from the main catalytic cycle immediately after oxidative addition. Instead of undergoing the desired transmetalation (e.g., in Suzuki or Stille couplings), the highly reactive Pd(II) complex undergoes β -hydride elimination from a coordinated solvent molecule, ligand, or base. This forms a transient Aryl-Pd(II)-H species, which rapidly reductively eliminates to form a C–H bond, effectively replacing your bromine with a proton[2][3].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br Transmet Transmetalation Ar-Pd(II)-R OxAdd->Transmet + R-M Hydride β-H Elimination Ar-Pd(II)-H OxAdd->Hydride + Hydride Source Product Cross-Coupled Product Transmet->Product Reductive Elim. Product->Pd0 Debrom Protodebromination Hydride->Debrom Reductive Elim. Debrom->Pd0

Divergence of the cross-coupling cycle into the protodebromination pathway.

Section 2: Troubleshooting Guide & Optimization

Q3: How do I select the right solvent to shut down the hydride transfer pathway? A3: You must eliminate all potential hydride donors. Avoid protic solvents (EtOH, MeOH, iPrOH) and ethereal solvents that easily undergo β -hydride elimination (like THF) if debromination is rampant. Switch to strictly aprotic, non-hydride-donating solvents such as Toluene, 1,4-Dioxane, or CPME (Cyclopentyl methyl ether)[4].

Q4: Does my choice of base impact the reduction of the C–Br bond? A4: Yes, significantly. Alkoxide bases (e.g., NaOtBu) are notorious for coordinating to palladium and undergoing β -hydride elimination to form ketones/aldehydes and a Pd–H species. For electron-deficient substrates like (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone, you must switch to milder, inorganic bases like anhydrous K3PO4 or Cs2CO3[4].

Q5: How should I tune the palladium catalyst and ligand? A5: Highly electron-rich, bulky phosphines (like P(tBu)3) can sometimes inadvertently accelerate the reductive elimination of the Ar–H species. Conversely, utilizing bidentate ligands with larger bite angles (e.g., dppf, Xantphos) or moderately electron-donating ligands can stabilize the Pd(II) intermediate against premature reduction, allowing the slower transmetalation step to catch up[2][4].

Quantitative Impact of Reaction Parameters on Debromination

The following table summarizes the expected shift in mass balance when optimizing conditions away from hydride-donating environments for highly electron-deficient aryl bromides:

Parameter ChangedSub-optimal ConditionOptimized ConditionDebromination (%)Target Yield (%)
Solvent THF / H2OToluene (Anhydrous)35% <5%45% 88%
Base NaOtBuK3PO4 (Anhydrous)50% 8%30% 85%
Ligand P(tBu)3dppf40% 12%40% 80%
Temperature 100 °C65 °C25% <5%60% 92%

Section 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your optimization, the following Standard Operating Procedure (SOP) is designed as a self-validating system . By incorporating an internal standard directly into the reaction matrix, you can precisely track the mass balance and definitively prove whether missing yield is due to protodebromination or general thermal decomposition.

SOP: Optimized Suzuki-Miyaura Coupling (C–Br Selective)

Objective: Selectively cross-couple at the C–Br bond of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone while suppressing protodebromination and preserving the C–Cl bond.

Step-by-Step Methodology:

  • Preparation & Rigorous Exclusion of Moisture:

    • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Add (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and anhydrous K3PO4 (2.0 equiv).

    • Causality Check: Anhydrous K3PO4 is utilized instead of aqueous bases to completely limit water-mediated hydrodehalogenation pathways[1].

  • Solvent Addition:

    • Add anhydrous, rigorously degassed Toluene to achieve a 0.1 M concentration.

    • Causality Check: Toluene lacks extractable β -hydrogens, effectively shutting down solvent-derived hydride transfer[4].

  • Internal Standard Spiking (Self-Validation Step):

    • Add 1,3,5-trimethoxybenzene (0.5 equiv) as an internal standard.

    • Validation Check: Take a 50 µL aliquot at t=0 , dilute in MeCN, and analyze via UPLC/NMR. This establishes the baseline integration required for exact mass-balance tracking.

  • Reaction Execution:

    • Heat the mixture to 65 °C under an argon atmosphere for 4–6 hours.

    • Causality Check: Lowering the temperature from the standard 90–100 °C reduces the kinetic rate of the higher-activation-energy debromination pathway relative to transmetalation[4].

  • Monitoring & Quench:

    • Monitor the reaction by LC-MS. Look specifically for the [M-Br+H]+ mass peak corresponding to the debrominated byproduct.

    • Once the starting material is consumed (and the internal standard integration confirms >95% mass balance), cool to room temperature and filter through a pad of Celite to remove the palladium and salts.

G Start High Protodebromination CheckSolvent 1. Switch to Aprotic Solvent Start->CheckSolvent CheckBase 2. Replace Alkoxide Bases CheckSolvent->CheckBase CheckTemp 3. Lower Temperature CheckBase->CheckTemp Validation 4. Run Self-Validating Protocol CheckTemp->Validation Success Optimized Coupling Validation->Success

Step-by-step troubleshooting workflow to mitigate protodebromination.

Sources

Technical Support Center: Troubleshooting Byproducts in (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone Grignard Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (3-bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone via Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this specific transformation. The insights provided herein are based on established chemical principles and field-proven strategies to enhance reaction efficiency and product purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the Grignard reaction, providing explanations and actionable solutions.

Question 1: Why am I observing a significant amount of a homocoupling byproduct, 3,3'-dibromo-5,5'-difluorobiphenyl?

The formation of 3,3'-dibromo-5,5'-difluorobiphenyl is a classic example of a Wurtz-Fittig type homocoupling reaction, a common side reaction in Grignard syntheses.[1][2][3] This occurs when two molecules of the Grignard reagent, (3-bromo-5-fluorophenyl)magnesium bromide, react with each other.

Underlying Causes and Mechanistic Insights:

The mechanism of this homocoupling can be complex and is influenced by several factors. It can proceed through a radical pathway or via a transition metal-catalyzed process if trace metal impurities are present.[4][5] The presence of unreacted aryl halide can also facilitate this side reaction through a process analogous to the Kumada-Tamao-Corriu coupling, where a nickel or palladium catalyst, if present as an impurity, can mediate the coupling of the Grignard reagent with the starting aryl bromide.[6]

Mitigation Strategies:

  • Slow Addition of Aryl Halide: During the formation of the Grignard reagent, add the 1-bromo-3-bromo-5-fluorobenzene solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux.[7] This ensures a low steady-state concentration of the aryl halide, minimizing the opportunity for it to react with the newly formed Grignard reagent.

  • Temperature Control: Maintain a controlled temperature during both the Grignard formation and its subsequent reaction. Lower temperatures can disfavor the homocoupling side reaction.[8][9]

  • High-Purity Reagents: Use high-purity magnesium and solvents to minimize trace metal catalysts that can promote homocoupling.[10]

  • Iodine Initiation: Use a small crystal of iodine to initiate the Grignard reaction. The disappearance of the purple color is a good indicator of initiation.[7] This helps to ensure a clean and efficient start to the reaction, reducing the likelihood of side reactions.

Question 2: My reaction is producing a significant amount of the tertiary alcohol, (3-bromo-5-fluorophenyl)bis(5-chloropyridin-2-yl)methanol. What is causing this over-addition?

The formation of the tertiary alcohol is a result of the initially formed ketone, (3-bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone, reacting with a second equivalent of the Grignard reagent.[11][12]

Underlying Causes and Mechanistic Insights:

Ketones are generally more reactive towards Grignard reagents than the starting electrophile (in this case, likely a derivative of 5-chloropyridine-2-carboxylic acid, such as an ester or acyl chloride).[12] Once the desired ketone is formed, it can compete with the remaining electrophile for the Grignard reagent, leading to the formation of the tertiary alcohol byproduct.

Mitigation Strategies:

  • Inverse Addition: Add the Grignard reagent solution slowly to the solution of the 5-chloropyridine-2-carbonyl derivative. This ensures that the Grignard reagent is always the limiting reagent in the presence of an excess of the electrophile, minimizing the chance for the ketone product to react further.

  • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).[8][9] This can help to control the reactivity of the Grignard reagent and may allow for the isolation of the ketone before significant over-addition occurs.

  • Choice of Electrophile: The choice of electrophile can influence the extent of over-addition. Reactions with nitriles (followed by hydrolysis) or acyl chlorides at low temperatures can sometimes provide better control over the formation of the ketone.[9][13]

Question 3: The yield of my desired ketone is consistently low, and I recover a significant amount of unreacted starting materials. What are the likely causes?

Low yields can stem from several issues, primarily related to the formation and stability of the Grignard reagent.

Underlying Causes and Mechanistic Insights:

Grignard reagents are highly reactive and sensitive to moisture and acidic protons.[7][14] Any protic impurities in the reaction setup will quench the Grignard reagent, reducing the effective concentration and leading to low conversion. Incomplete formation of the Grignard reagent is another common culprit.

Mitigation Strategies:

  • Strictly Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[15][16] Solvents must be anhydrous.

  • Magnesium Activation: The surface of the magnesium turnings can become oxidized, preventing the reaction from initiating. Activate the magnesium by stirring it vigorously under an inert atmosphere or by adding a small amount of an activating agent like iodine or 1,2-dibromoethane.[16]

  • Titration of Grignard Reagent: Before adding the electrophile, it is highly recommended to determine the exact concentration of the prepared Grignard reagent by titration.[7][17] This ensures that the correct stoichiometry is used in the subsequent reaction.

Frequently Asked Questions (FAQs)

What are the optimal conditions for forming the (3-bromo-5-fluorophenyl)magnesium bromide Grignard reagent?

The optimal conditions generally involve the slow addition of a solution of 1-bromo-3-bromo-5-fluorobenzene in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to activated magnesium turnings under an inert atmosphere.[15][18] Initiation can be facilitated by the addition of a small crystal of iodine.[7]

How can I effectively purify the desired (3-bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone product from the reaction mixture?

Purification is typically achieved through column chromatography on silica gel.[19] The choice of eluent will depend on the polarity of the byproducts. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

Can I use 2-cyano-5-chloropyridine as the electrophile?

Yes, 2-cyano-5-chloropyridine can be used as an electrophile. The Grignard reagent will add to the nitrile to form an imine intermediate, which upon acidic workup, will hydrolyze to the desired ketone.[13] This method can sometimes offer better control and prevent over-addition to the ketone.

What is the role of THF as a solvent in this reaction?

Tetrahydrofuran (THF) is a common solvent for Grignard reactions because it is an aprotic ether that can effectively solvate the magnesium center of the Grignard reagent.[16] This solvation helps to stabilize the Grignard reagent in solution.

Experimental Protocols

Protocol 1: Preparation of (3-bromo-5-fluorophenyl)magnesium bromide

Materials:

  • Magnesium turnings

  • 1-bromo-3-bromo-5-fluorobenzene

  • Anhydrous diethyl ether or THF

  • Iodine crystal

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask and place it under a positive pressure of nitrogen.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 1-bromo-3-bromo-5-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion (~5-10%) of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be necessary.

  • Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Protocol 2: Synthesis of (3-bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Materials:

  • (3-bromo-5-fluorophenyl)magnesium bromide solution (from Protocol 1)

  • 5-chloropyridine-2-carbonyl chloride or 2-cyano-5-chloropyridine

  • Anhydrous diethyl ether or THF

Procedure (using 5-chloropyridine-2-carbonyl chloride):

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve 5-chloropyridine-2-carbonyl chloride (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent solution (1.0 equivalent, titrated) to the stirred solution of the acyl chloride via a syringe or cannula.

  • Maintain the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[20]

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Grignard_Reaction_Troubleshooting cluster_start Start: Grignard Reaction cluster_byproducts Byproduct Observed cluster_homocoupling Homocoupling Byproduct cluster_overaddition Over-addition Byproduct cluster_low_yield Low Yield start Synthesis of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone byproduct Identify Major Byproduct start->byproduct homocoupling 3,3'-dibromo-5,5'-difluorobiphenyl byproduct->homocoupling Biphenyl derivative overaddition Tertiary Alcohol byproduct->overaddition Alcohol derivative low_yield Low Yield of Ketone byproduct->low_yield Starting material recovered homo_cause Cause: Wurtz-Fittig type reaction homocoupling->homo_cause homo_sol Solution: - Slow addition of aryl halide - Temperature control - High-purity reagents homo_cause->homo_sol over_cause Cause: Ketone reacts with Grignard overaddition->over_cause over_sol Solution: - Inverse addition - Low temperature - Use nitrile electrophile over_cause->over_sol low_cause Cause: - Grignard reagent quenched - Incomplete Grignard formation low_yield->low_cause low_sol Solution: - Anhydrous conditions - Mg activation - Titrate Grignard low_cause->low_sol

Caption: Troubleshooting workflow for common byproducts in the Grignard reaction.

Reaction_Mechanism cluster_grignard_formation Grignard Formation cluster_ketone_synthesis Ketone Synthesis cluster_byproduct_pathways Byproduct Pathways aryl_bromide 3-Bromo-5-fluorophenyl Bromide grignard (3-Bromo-5-fluorophenyl)magnesium bromide aryl_bromide->grignard + Mg mg Mg ketone Desired Ketone grignard->ketone + Electrophile homocoupling Homocoupling Byproduct (Biphenyl) grignard->homocoupling Self-reaction electrophile 5-Chloropyridine-2-carbonyl derivative (e.g., Acyl Chloride or Nitrile) tertiary_alcohol Over-addition Byproduct (Tertiary Alcohol) ketone->tertiary_alcohol + Grignard

Sources

Minimizing degradation of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting and storage guide specifically for (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone (CAS: 2097065-09-1).

This highly halogenated diaryl methanone is a critical building block in the synthesis of advanced therapeutics, including azabenzimidazole derivatives and AMPK activators[1]. However, its unique structural features—specifically the photosensitive C-Br bond, the electron-deficient pyridine ring, and the bridging ketone—make it highly susceptible to specific degradation pathways if not handled correctly. This guide is designed to help drug development professionals diagnose impurities, understand the structural causality behind them, and implement self-validating storage protocols.

🔬 Diagnostic FAQs & Troubleshooting Guide

Q1: Why is my batch turning yellow/brown and showing new peaks on HPLC after being left on the benchtop? The Causality: You are observing photodegradation . Diaryl methanones (structurally related to benzophenones) are potent photosensitizers. When exposed to ambient light or UV radiation, the ketone absorbs photons and rapidly enters an excited triplet state via intersystem crossing[2]. In this reactive triplet state, the molecule can undergo self-sensitization, interacting with dissolved oxygen to produce reactive oxygen species (ROS) like singlet oxygen[2][3]. More critically, the triplet state provides enough energy to cause homolytic cleavage of the weakest bond in the molecule: the C-Br bond on the 3-bromo-5-fluorophenyl ring. This photo-debromination generates aryl radicals that abstract hydrogen from ambient moisture/solvents or couple together, forming the colored polymeric byproducts you see in your flask.

Q2: I detected a hydroxylated impurity (M-F+OH or M-Cl+OH) after storing the compound in a humid environment. What happened? The Causality: This is the result of Nucleophilic Aromatic Substitution (SNAr) driven by ambient moisture (hydrolysis). Your molecule contains two highly electron-deficient aromatic systems. The carbonyl group at the 2-position of the pyridine ring strongly withdraws electron density, activating the 5-chloro position. Similarly, the fluorine atom is a highly electronegative leaving group on an already electron-poor phenyl ring. In the presence of water and slightly alkaline conditions (e.g., residual basic catalysts from synthesis or even basic glass surfaces), hydroxide ions can attack these activated positions, displacing the halogen (Cl or F) to form a hydroxylated byproduct.

Q3: How does the specific structure of this compound dictate its long-term storage requirements? The Causality: Because the compound acts as a photosensitizer that follows pseudo-first-order degradation kinetics under UV exposure[4], amber glass is non-negotiable to block wavelengths <400 nm. Because the excited triplet states can form hydroxyl radicals via reaction with dissolved oxygen[2], the headspace must be purged with an inert gas (Argon/Nitrogen). Finally, to kinetically freeze SNAr hydrolysis, the compound must be stored in a desiccator at -20°C.

📊 Quantitative Degradation Vulnerability Matrix

To assist your analytical team in identifying impurities during stability testing, we have summarized the physicochemical vulnerabilities of this molecule.

Degradation PathwayVulnerable MoietyEst. Bond Dissociation Energy (BDE)Primary Degradant Mass Shift (LC-MS)Preventative Storage Intervention
Photolysis (Homolytic Cleavage)C-Br Bond~280 kJ/mol (Weakest)-78 Da (Debromination + H abstraction)Amber glass, UV exclusion
Hydrolysis (SNAr)C-F Bond~485 kJ/mol (Kinetically labile)-18 Da (F to OH substitution)Desiccator, < 10% RH, -20°C
Hydrolysis (SNAr)C-Cl Bond~400 kJ/mol-18 Da (Cl to OH substitution)Desiccator, < 10% RH, -20°C
Oxidation (ROS mediated)Pyridine NitrogenN/A+16 Da (N-oxide formation)Argon/Nitrogen headspace purge

🧪 Experimental Protocol: Self-Validating Forced Degradation Study

To validate your stability-indicating HPLC method, you must prove that your assay can resolve the parent compound from the degradants listed above. This protocol is designed as a self-validating system : it uses orthogonal controls to prove the causality of the stressor, ensuring your results are not false positives.

Step 1: Baseline Establishment

  • Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Inject the freshly prepared standard. Verify peak purity >99% and theoretical plate count >5000 to validate column performance before introducing stressors.

Step 2: Stress Induction & Orthogonal Controls (The Self-Validation)

  • Photolytic Stress: Transfer 2 mL of stock to a clear quartz vial. Expose to UV-A/UV-B light (integrated energy of 200 Watt-hours/m²) in an ICH Q1B compliant chamber.

    • Self-Validation Control: Wrap a parallel vial tightly in aluminum foil (Dark Control) and place it in the same chamber. If the Dark Control degrades, the degradation is thermal, not photolytic.

  • Hydrolytic Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before injection.

    • Self-Validation Control: Prepare a time-zero control (mix stock, base, and acid simultaneously). This proves degradation requires time/heat and isn't an artifact of the neutralization process.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

Step 3: Mass Balance Verification

  • Analyze all samples via RP-HPLC coupled with High-Resolution Mass Spectrometry (LC-HRMS).

  • Critical Check: Calculate the sum of the peak areas of the parent compound and all degradants. The total area must be within 95-105% of the un-stressed control. A loss of mass balance indicates the formation of volatile degradants or insoluble polymers, proving your HPLC method is "blind" to certain degradation pathways and requires adjustment.

🗺️ Mechanistic Workflow Visualization

Below is the logical relationship between the environmental stressors, the chemical mechanisms they trigger, and the resulting mass shifts.

Degradation Parent (3-Bromo-5-fluorophenyl) (5-chloropyridin-2-yl)methanone [Intact API Intermediate] UV UV/Vis Light (hv > 300nm) Parent->UV Photon Absorption Moisture Moisture / High pH (H2O / OH-) Parent->Moisture Nucleophilic Attack Oxidants Ambient Oxygen (O2 / ROS) Parent->Oxidants Electron Transfer Triplet Excited Triplet State (Self-Sensitization) UV->Triplet SNAr Nucleophilic Aromatic Substitution (SNAr) Moisture->SNAr NOxide Pyridine N-Oxide [Δm/z: +16 Da] Oxidants->NOxide N-Oxidation Triplet->Oxidants Energy Transfer (Singlet Oxygen) Debrom Debrominated Degradant [Δm/z: -78 Da] Triplet->Debrom C-Br Homolysis Hydroxyl Hydroxylated Degradant [Δm/z: -18 Da] SNAr->Hydroxyl F or Cl Displacement

Caption: Mechanistic degradation pathways, intermediate states, and mass shifts for the diaryl methanone.

📚 References

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight Source: Environmental Science: Processes & Impacts (RSC Publishing) URL:

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes Source: PMC (NIH) URL:

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water Source: MDPI URL:

  • NOVEL AZABENZIMIDAZOLE HEXAHYDROFURO[3,2-B]FURAN DERIVATIVES - Patent 2888005 Source: European Patent Office (EPO) URL:

Sources

Validation & Comparative

1H and 13C NMR Spectral Data Validation for (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone: Empirical Standards vs. In Silico Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the structural integrity of key intermediates and reference standards is paramount. (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is a highly functionalized diaryl ketone scaffold frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. While in silico NMR prediction tools offer rapid structural approximations, they frequently fail to account for complex electronic interplay, such as the combined inductive and mesomeric effects of multiple halogens (Br, F, Cl) on conjugated ring systems.

This guide objectively compares the empirical NMR performance of a high-purity synthesized reference standard against industry-standard predictive alternatives (ChemDraw Professional and Mnova NMRPredict). By detailing a self-validating experimental protocol, we demonstrate why empirical data remains the gold standard for unambiguous regiochemical assignment.

Structural Dynamics & Theoretical Grounding

The molecule consists of two distinct aromatic systems linked by a carbonyl bridge:

  • Ring A (3-Bromo-5-fluorophenyl): This ring presents a complex spin system due to heteronuclear coupling. The fluorine atom (spin ½) couples strongly with both protons ( 3JHF​ , 4JHF​ ) and carbons ( 1JCF​ to 4JCF​ ).

  • Ring B (5-Chloropyridin-2-yl): The nitrogen atom and the chlorine substituent create a highly deshielded environment, particularly for the H-6 proton adjacent to the heteroatom.

Relying solely on predictive software for this molecule introduces risk. Predictive algorithms often utilize additivity rules or simplified quantum mechanical (GIAO) calculations that may underestimate the long-range anisotropic effects of the carbonyl group locked in specific conformers. Therefore, empirical validation is required to establish absolute structural truth .

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. The presence of specific, mathematically predictable scalar couplings acts as an internal verification mechanism, eliminating the need for exhaustive 2D NMR in routine batch release.

Step 1: Sample Preparation

  • Procedure: Dissolve 15.0 mg of the high-purity (>99%) (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone standard in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ provides a non-polar, aprotic environment that minimizes solvent-solute hydrogen bonding, ensuring sharp resonance lines. TMS provides an absolute 0.00 ppm reference point, while the residual CHCl3​ peak at 7.26 ppm serves as a secondary internal calibration check .

Step 2: 1H NMR Acquisition

  • Procedure: Acquire data on a 400 MHz spectrometer using a 5 mm BBFO probe. Parameters: 16 scans, 30° excitation pulse, 1.0 second relaxation delay ( D1​ ), and a spectral width of 12 ppm.

  • Causality: A 1.0 s D1​ is sufficient for the complete relaxation of these specific aromatic protons, ensuring that the integrated peak areas accurately reflect the 1:1:1:1:1:1 proton ratio.

Step 3: 13C NMR Acquisition

  • Procedure: Acquire data at 100 MHz. Parameters: 1024 scans, 30° pulse, 2.0 second relaxation delay, with WALTZ-16 proton decoupling.

  • Causality: Quaternary carbons (C=O, C-Br, C-F) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A 2.0 s delay combined with 1024 scans ensures these critical, low-intensity signals are resolved above the noise floor.

Step 4: In Silico Benchmarking

  • Procedure: Generate predicted 1H and 13C spectra using Mnova NMRPredict and ChemDraw Professional to establish the comparative baseline.

NMR Validation Workflow Diagram

G A Synthesized Standard (>99% Purity) B Sample Prep (CDCl3 + TMS) A->B C Data Acquisition (1H, 13C, 19F) B->C E Spectral Processing (Phase/Baseline/Integration) C->E D In Silico Prediction (Mnova / ChemDraw) F Comparative Analysis (Empirical vs. Predicted) D->F E->F G Structural Confirmation F->G

Figure 1: Self-validating NMR workflow comparing empirical data against in silico predictions.

Quantitative Data Presentation

The following tables summarize the divergence between the empirical reference standard data and the in silico alternative models.

Table 1: 1H NMR Spectral Data Comparison (400 MHz, CDCl3​ )

PositionEmpirical Shift (ppm)Multiplicity & Coupling ( J in Hz)Predicted Shift (Mnova) Δ (ppm)
Pyridine H-68.65d (2.4)8.71-0.06
Phenyl H-28.16dt (8.0, 1.5)8.05+0.11
Pyridine H-38.10d (8.4)8.15-0.05
Pyridine H-47.90dd (8.4, 2.4)7.98-0.08
Phenyl H-67.66ddd (9.0, 2.0, 1.5)7.58+0.08
Phenyl H-47.46ddd (8.0, 2.0, 1.5)7.40+0.06

Table 2: 13C NMR Spectral Data Comparison (100 MHz, CDCl3​ )

Carbon TypeEmpirical Shift (ppm)Empirical CouplingPredicted Shift Δ (ppm)
C=O (Ketone)191.2singlet192.5-1.3
Phenyl C-5 (C-F)162.4d, 1JCF​ = 250 Hz163.0-0.6
Pyridine C-2152.1singlet153.2-1.1
Pyridine C-6149.5singlet150.1-0.6
Phenyl C-1138.5d, 3JCF​ = 7 Hz139.0-0.5
Pyridine C-4137.2singlet138.0-0.8
Pyridine C-5 (C-Cl)135.4singlet136.1-0.7
Phenyl C-2128.3d, 4JCF​ = 3 Hz127.8+0.5
Pyridine C-3126.1singlet125.5+0.6
Phenyl C-4124.2d, 2JCF​ = 25 Hz123.5+0.7
Phenyl C-3 (C-Br)123.1d, 3JCF​ = 10 Hz122.0+1.1
Phenyl C-6115.3d, 2JCF​ = 23 Hz114.8+0.5
Discussion: Divergence Between Empirical and Predicted Data

The comparison reveals critical limitations in the in silico alternatives. While predictive software provides a reasonable approximation, it systematically overestimates the deshielding effect of the carbonyl group on the pyridine ring (average Δ of -0.8 ppm in 13C ) and underestimates the anisotropic shielding on the phenyl ring.

More importantly, the empirical data provides a self-validating proof of structure through heteronuclear spin-spin coupling that software struggles to accurately simulate in complex matrices. The massive 250 Hz doublet at 162.4 ppm unambiguously identifies the C-F carbon, while the distinct 25 Hz and 23 Hz doublets identify the adjacent C-4 and C-6 carbons, respectively. This definitive regiochemical mapping proves the superiority of physical reference standards over predictive modeling for regulatory submissions and batch validation.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL: [Link]

  • Mestrelab Research. (2023). Mnova NMRPredict Desktop. Mestrelab. URL: [Link]

  • Revvity Signals. (2023). ChemDraw Professional. Revvity. URL: [Link]

A Comparative Guide to the LC-MS Fragmentation Analysis of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

In modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is a multi-halogenated aromatic ketone, a scaffold prevalent in pharmacologically active compounds. Its complex structure, featuring bromine, chlorine, and fluorine substituents on distinct aromatic rings, presents a unique analytical challenge and an opportunity for in-depth mass spectrometric investigation. The presence of multiple halogens profoundly influences not only a molecule's chemical reactivity and biological activity but also its fragmentation behavior in a mass spectrometer.

This guide provides a comprehensive analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of this target molecule. As a senior application scientist, my objective is not merely to present data but to illuminate the underlying principles governing its fragmentation. We will explore the causality behind experimental choices, compare the molecule's behavior to simpler structural analogs, and provide a robust, step-by-step protocol for researchers to validate these findings. This document is designed for professionals in pharmaceutical and chemical research who rely on mass spectrometry for unambiguous molecular identification and structural elucidation.

Foundational Principles: Decoding Halogenated Fragmentation

Before delving into the specific analysis, it is crucial to understand the fundamental principles that dictate the fragmentation of our target molecule. Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, and the subsequent fragmentation of these ions provides a "molecular fingerprint".[1]

  • The Isotopic Signature of Halogens: A key feature of halogenated compounds is their distinctive isotopic patterns. Bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio).[2] Chlorine has two principal isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of about 3:1.[1] Consequently, any ion containing one bromine and one chlorine atom, such as our molecular ion, will exhibit a complex cluster of peaks at M, M+2, and M+4, providing an immediate and powerful diagnostic clue to its elemental composition. Fluorine, in contrast, is monoisotopic (¹⁹F) and does not contribute to these characteristic patterns.

  • Fragmentation of Aromatic Ketones (Benzophenones): The carbonyl group is the central reactive site for fragmentation in benzophenones and related ketones.[3][4] Upon ionization, typically forming a protonated molecular ion [M+H]⁺ in electrospray ionization (ESI), the most common fragmentation pathway is α-cleavage—the breaking of the carbon-carbon bonds adjacent to the carbonyl group.[4][5] This results in the formation of stable acylium ions.

  • Influence of Multiple Halogens: The presence of multiple halogens on the aromatic rings influences bond strengths and the stability of resulting fragment ions. The specific positions of these substituents can also direct fragmentation pathways, although distinguishing between positional isomers by mass spectrometry alone can be challenging without high-resolution instruments and careful analysis.[6][7][8]

Experimental Design & Rationale

The design of a robust LC-MS/MS experiment is critical for generating reproducible and informative fragmentation data. Our choices are guided by the chemical properties of the analyte.

  • Chromatography (LC): A reverse-phase chromatographic method is the logical choice for a moderately polar molecule like our target compound. A C18 column provides excellent retention and separation capabilities for such aromatic systems.[9] A gradient elution using water and acetonitrile, both with a small amount of formic acid, is employed. The formic acid serves a dual purpose: it acidifies the mobile phase to ensure consistent ionization by promoting protonation of the analyte and improves the chromatographic peak shape.

  • Ionization (MS): Electrospray Ionization (ESI) in positive ion mode is selected. ESI is a soft ionization technique ideal for polar and semi-polar molecules, minimizing in-source fragmentation and preserving the molecular ion.[10] The pyridine nitrogen and the carbonyl oxygen are both potential sites for protonation, making the formation of the [M+H]⁺ ion highly favorable.

  • Tandem Mass Spectrometry (MS/MS): To elicit structural information, we employ Collision-Induced Dissociation (CID). In this process, the protonated molecular ion ([M+H]⁺) is selected in the first stage of the mass spectrometer, accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen), and fragmented. The resulting product ions are then analyzed in the second stage of the mass spectrometer. This allows us to establish direct parent-daughter relationships between ions, which is essential for pathway elucidation.

Detailed Experimental Protocol

This protocol provides a self-validating system for the analysis of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone.

  • Sample Preparation: a. Prepare a stock solution of the analyte at 1 mg/mL in methanol. b. Create a working solution for injection by diluting the stock solution to approximately 1-5 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC) Parameters:

    • Instrument: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Instrument: Triple Quadrupole or Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS Analysis:

      • Precursor Ion: Select the monoisotopic peak of the [M+H]⁺ ion cluster (nominal m/z 314).

      • Collision Gas: Argon.

      • Collision Energy: Ramped from 10-40 eV to observe the formation and subsequent fragmentation of primary product ions.

Workflow Visualization

The overall analytical process follows a logical sequence from sample introduction to data analysis.

LCMS_Workflow cluster_prep Sample Handling cluster_lc Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Interpretation Prep 1. Sample Preparation (1-5 µg/mL Solution) LC 2. LC Separation (C18 Reverse Phase) Prep->LC Injection ESI 3. ESI Ionization ([M+H]⁺ Formation) LC->ESI Elution MS1 4. MS1 Full Scan (Detect Precursor Ion) ESI->MS1 CID 5. MS/MS Fragmentation (Collision-Induced Dissociation) MS1->CID MS2 6. MS2 Product Ion Scan (Detect Fragment Ions) CID->MS2 Analysis 7. Fragmentation Pathway Elucidation MS2->Analysis

Caption: Logical workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathway and Comparative Analysis

The structural analysis hinges on predicting the fragmentation of the protonated molecular ion, [C₁₂H₇BrClFNO]⁺, which has a monoisotopic mass of approximately 313.93 Da. The most intense peak in the isotopic cluster will be at a nominal m/z of 314.

The primary fragmentation event is expected to be α-cleavage at the carbonyl bridge, leading to two main competing pathways.

Pathway A: Cleavage of the Phenyl-Carbonyl Bond This pathway involves the loss of the (3-Bromo-5-fluorophenyl) radical, leading to the formation of the 5-chloropyridin-2-yl-acylium ion.

  • [M+H]⁺ (m/z 314/316/318) → [C₆H₃ClNO]⁺ (m/z 140/142) + C₆H₄BrF•

    • The resulting acylium ion at m/z 140 (with its ³⁷Cl isotope at m/z 142) is a highly probable, stable fragment.

    • This fragment can subsequently lose a neutral carbon monoxide (CO) molecule (28 Da).

    • [C₆H₃ClNO]⁺ (m/z 140/142) → [C₅H₃ClN]⁺ (m/z 112/114) + CO

      • This results in the 5-chloropyridinyl cation at m/z 112 .

Pathway B: Cleavage of the Pyridinyl-Carbonyl Bond The alternative pathway is the cleavage of the bond connecting the carbonyl carbon to the pyridine ring, resulting in the 3-bromo-5-fluorobenzoyl cation. This is often a very favorable pathway for benzophenone-like structures.[3][11]

  • [M+H]⁺ (m/z 314/316/318) → [C₇H₃BrFO]⁺ (m/z 217/219) + C₅H₄ClN•

    • The 3-bromo-5-fluorobenzoyl cation at m/z 217 (with its ⁸¹Br isotope at m/z 219) is expected to be a major, resonance-stabilized fragment.

    • This acylium ion can also undergo the characteristic loss of carbon monoxide.

    • [C₇H₃BrFO]⁺ (m/z 217/219) → [C₆H₃BrF]⁺ (m/z 189/191) + CO

      • This produces the 3-bromo-5-fluorophenyl cation at m/z 189 .

Data Summary Table

The expected fragmentation data can be summarized for easy comparison and identification.

Predicted m/z (Nominal)Isotopic Pattern (M:M+2)Proposed FormulaFragmentation Pathway DescriptionPredicted Abundance
314 / 316 / 318Complex (Br+Cl)[C₁₂H₇BrClFNO]⁺Protonated Molecular Ion [M+H]⁺High
217 / 219~1:1 (Br)[C₇H₃BrFO]⁺α-cleavage: Loss of chloropyridinyl radicalHigh
189 / 191~1:1 (Br)[C₆H₃BrF]⁺Loss of CO from m/z 217Medium
140 / 142~3:1 (Cl)[C₆H₃ClNO]⁺α-cleavage: Loss of bromofluorophenyl radicalMedium-High
112 / 114~3:1 (Cl)[C₅H₃ClN]⁺Loss of CO from m/z 140Low-Medium
Fragmentation Pathway Visualization

The competing fragmentation pathways originating from the protonated molecular ion are visualized below.

Fragmentation_Pathway cluster_path_A Pathway A cluster_path_B Pathway B M [M+H]⁺ m/z 314/316/318 [C₁₂H₇BrClFNO]⁺ F1A [C₆H₃ClNO]⁺ m/z 140/142 M->F1A α-cleavage - C₆H₄BrF• F1B [C₇H₃BrFO]⁺ m/z 217/219 M->F1B α-cleavage - C₅H₄ClN• F2A [C₅H₃ClN]⁺ m/z 112/114 F1A->F2A - CO F2B [C₆H₃BrF]⁺ m/z 189/191 F1B->F2B - CO

Caption: Predicted major fragmentation pathways.

Conclusion

The LC-MS/MS analysis of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone provides a rich dataset for structural confirmation. By understanding the fundamental principles of isotopic distribution and the characteristic fragmentation of aromatic ketones, we can confidently predict the major fragmentation pathways. The analysis is dominated by competing α-cleavages on either side of the central carbonyl group, leading to two primary diagnostic ions: the bromofluorobenzoyl cation (m/z 217/219) and the chloropyridinylacylium ion (m/z 140/142). Subsequent neutral losses of carbon monoxide from these fragments provide further structural confirmation. This guide offers an integrated approach, combining theoretical prediction with a robust experimental protocol, to empower researchers in the unambiguous characterization of complex halogenated molecules.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. ACS Publications. [Link][6]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link][7]

  • Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. [Link][3]

  • Fragmentation in Mass Spectrometry - IB Chemistry Notes. Save My Exams. [Link][2]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. ResearchGate. [Link][8]

  • Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Shimadzu. [Link][12]

  • A fragmentation pathway of benzophenone formed in MS. ResearchGate. [Link][11]

  • Mass Spectrometry - Fragmentation. ChemConnections. [Link][13]

  • GC/MS-LC/MS multi-residue method. University of Guelph. [Link][14]

  • Mechanism of fragmentation of benzophenone in ESI [M + H]⁺. ResearchGate. [Link][15]

  • MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. PubMed. [Link][9]

Sources

X-Ray Crystallography vs. Traditional Analytics: Absolute Purity and Structural Confirmation of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated diaryl methanones such as (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone serve as critical pharmacophoric scaffolds. However, the synthesis of heavily substituted, polyhalogenated aromatic rings frequently generates regioisomeric impurities. As a Senior Application Scientist, I frequently observe that relying solely on routine analytical methods can lead to costly late-stage failures. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrating why SCXRD is the definitive, self-validating standard for absolute structural and purity confirmation.

The Causality of Analytical Choices: Why Orthogonal Methods Matter

To establish a robust analytical profile, we must understand the mechanistic limitations of each technique and the causality behind our experimental choices.

  • The HPLC "Blind Spot": HPLC separates compounds based on their partitioning between a mobile and stationary phase. However, structural isomers—such as regioisomers with swapped halogen positions (e.g., 3-fluoro-5-bromo vs. 3-bromo-5-fluoro)—possess identical molecular formulas and nearly identical dipole moments. This often results in identical or heavily overlapping retention times, rendering HPLC inadequate for distinguishing these specific structural isomers [1].

  • The NMR Ambiguity: While 1H, 13C, and 19F NMR are indispensable for establishing bulk chemical connectivity, they analyze the molecule in a dynamic solution state. Differentiating complex 3D spatial arrangements or detecting trace solid-state polymorphs that do not alter the solution-state spectrum can be highly ambiguous.

  • The SCXRD Self-Validating System: SCXRD provides a direct, to-scale 3D visual map of atom types and their spatial arrangement [2]. Unlike HPLC or NMR, which require deductive interpretation, SCXRD is a mathematically self-validating system. The refinement process calculates an R-factor (R1) that quantifies the discrepancy between the experimental diffraction data and the proposed structural model. An R1 value < 0.05 mathematically proves the structural assignment is correct [3]. Furthermore, for chiral derivatives, the Flack parameter utilizes anomalous dispersion to unambiguously determine absolute configuration [4].

Comparative Analysis: SCXRD vs. HPLC vs. NMR

Analytical MethodPrinciple of OperationStrengthsLimitations for Halogenated IsomersLevel of Structural Certainty
HPLC (UV/MS) Phase partitioning and mass-to-charge ratio.High sensitivity; excellent for quantifying bulk purity and detecting distinct byproducts.Fails to separate regioisomers with identical retention times and masses.Low (Inferred purity)
Multinuclear NMR Nuclear magnetic resonance in a dynamic solution state.Confirms functional groups and 2D chemical connectivity (1H, 13C, 19F).Struggles to define absolute 3D spatial geometry; insensitive to solid-state polymorphs.Medium (Connectivity confirmed)
SCXRD X-ray diffraction by electron clouds in a crystalline lattice.Unambiguous 3D mapping; mathematically self-validating via R1 and GoF metrics.Requires the successful growth of a high-quality single crystal.Absolute (3D structure proven)

Experimental Methodologies

To ensure rigorous validation, the following multi-tier protocols must be executed sequentially.

Protocol 1: HPLC Purity Assessment
  • Sample Preparation: Dissolve 1.0 mg of the crude (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone in 1.0 mL of HPLC-grade Acetonitrile.

  • Column Selection: Use a high-resolution C18 reverse-phase column (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase & Gradient: Employ a gradient elution from 10% to 90% Acetonitrile in Water (both supplemented with 0.1% Formic Acid) over 15 minutes to ensure sharp peak shapes.

  • Detection: Monitor the eluent at a flow rate of 1.0 mL/min using a Diode Array Detector (DAD) set to 254 nm and 280 nm.

Protocol 2: Multinuclear NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the HPLC-purified fraction in 0.6 mL of CDCl₃ containing 0.03% TMS as an internal standard.

  • Data Acquisition: Acquire 1H (400 MHz, 16 scans), 13C (100 MHz, 1024 scans), and 19F (376 MHz, 64 scans) spectra at 298 K to capture the distinct halogen environments.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the distinct pyridyl and phenyl protons to verify the expected connectivity.

Protocol 3: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Growth (Slow Evaporation): Dissolve 50 mg of the compound in a minimal volume of Dichloromethane (DCM). Carefully layer with Hexane and allow the vial to sit undisturbed at room temperature. Slow evaporation over 48–72 hours will yield diffraction-quality single crystals.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a CCD/CMOS detector. Collect data at 100 K using a cryostream to minimize thermal atomic motion.

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure the final R1 factor is < 0.05 and the Goodness-of-Fit (GoF) is near 1.0.

Quantitative Data Presentation

The following table summarizes the representative validation data for a highly pure batch of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone.

Analytical MethodMetric EvaluatedExperimental ResultScientific Interpretation
HPLC (UV 254 nm) Chromatographic Purity99.4% AreaHigh bulk purity, but cannot definitively rule out co-eluting regioisomers.
1H / 19F NMR Signal IntegrationConforms to expected proton/fluorine countConfirms chemical connectivity; exact 3D regiochemistry remains inferred.
SCXRD R1 Factor 0.034 (3.4%) Mathematically validates the absolute 3D structure and regiochemistry.
SCXRD Goodness-of-Fit (GoF) 1.052 Confirms the structural model perfectly matches the raw diffraction data.

Workflow Visualization

PurityWorkflow Start Crude (3-Bromo-5-fluorophenyl) (5-chloropyridin-2-yl)methanone HPLC HPLC Analysis (Isomer Separation) Start->HPLC NMR 1H/13C/19F NMR (Structural Connectivity) Start->NMR Cryst Single Crystal Growth (Slow Evaporation) HPLC->Cryst >98% pure fraction NMR->Cryst Connectivity verified XRD X-Ray Crystallography (Absolute 3D Conformation) Cryst->XRD Valid Absolute Purity & Structure Confirmed XRD->Valid R1 < 0.05

Multi-tier analytical workflow for absolute structural and purity confirmation.

Conclusion

While HPLC and NMR are foundational tools for assessing bulk purity and chemical connectivity, they possess inherent limitations when dealing with complex, heavily halogenated regioisomers. Single-Crystal X-Ray Diffraction (SCXRD) bridges this gap by providing an unambiguous, mathematically self-validating 3D model of the molecule. For critical building blocks like (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone, integrating SCXRD into the analytical workflow is not just an option—it is a scientific necessity to guarantee absolute structural integrity.

References

  • "Possibilities and limitations of computer assisted chiral HPLC method development for ozanimod on polysaccharide based chiral st
  • "Small molecule crystallography" - Excillum.
  • "X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery" - SciSpace.
  • "Howard Flack and the Flack Parameter" - MDPI.

Evaluating the electrophilicity of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone compared to standard ketones

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Electrophilicity of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Introduction: The Critical Role of Carbonyl Electrophilicity in Modern Chemistry

In the landscape of organic synthesis and medicinal chemistry, the carbonyl group is a cornerstone functional group, prized for its versatile reactivity. The electrophilicity of the carbonyl carbon—its propensity to attract and react with nucleophiles—is a fundamental parameter that dictates reaction rates, mechanisms, and ultimately, the success of a synthetic route or the biological activity of a molecule.[1] For researchers in drug development, fine-tuning carbonyl electrophilicity is a key strategy in designing covalent inhibitors, where a precisely reactive ketone can form a stable bond with a target protein, enhancing potency and duration of action.

This guide provides an in-depth, objective comparison of the electrophilicity of a highly functionalized heteroaromatic ketone, (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone (hereafter referred to as Test Ketone 1 ), against two well-established standard ketones: Acetophenone and Benzophenone . Through a multi-faceted approach combining computational modeling, spectroscopic analysis, and kinetic studies, we will dissect the electronic factors that govern the reactivity of this complex molecule, offering field-proven insights for researchers and scientists.

Theoretical Framework: Unpacking the Electronic Influences on Carbonyl Reactivity

The electrophilicity of a ketone's carbonyl carbon is not an intrinsic, immutable property. It is the result of a delicate interplay of inductive and resonance effects exerted by its substituent groups.

  • Inductive Effects: Electron-withdrawing groups (EWGs) attached to the carbonyl, such as halogens, pull electron density away from the carbonyl carbon through the sigma bond network. This withdrawal increases the partial positive charge (δ+) on the carbon, making it a more potent electrophile.

  • Resonance Effects: Substituents capable of donating or withdrawing electrons through the π-system can also significantly alter reactivity. Aromatic rings conjugated with the carbonyl can delocalize the partial positive charge, sometimes moderating electrophilicity.[2][3]

Analysis of Test Ketone 1 and Standards:

  • Test Ketone 1: This molecule is decorated with a formidable array of EWGs. The 3-bromo and 5-fluoro substituents on the phenyl ring, and the 5-chloro group on the pyridinyl ring, all exert strong inductive electron withdrawal. Furthermore, the nitrogen atom within the pyridine ring acts as an electron sink, further increasing the electrophilicity of the attached carbonyl carbon.

  • Acetophenone: Features a phenyl group and a methyl group. The phenyl group offers resonance stabilization, while the methyl group is weakly electron-donating, slightly reducing the electrophilicity compared to a proton.

  • Benzophenone: With two phenyl rings, it experiences more extensive resonance stabilization than acetophenone, which generally leads to a lower intrinsic electrophilicity.

This combination of potent inductive and heteroaromatic effects predicts that Test Ketone 1 will be a significantly more powerful electrophile than either of the standard ketones. The following experimental and computational data will serve to quantify this hypothesis.

A Multi-Pronged Approach to Evaluating Electrophilicity

G cluster_0 Evaluation Workflow cluster_1 Data Synthesis comp Computational Analysis (In Silico Prediction) spec Spectroscopic Analysis (Electronic Ground State) comp->spec Guides Spectroscopic Interpretation kin Kinetic Studies (Empirical Reactivity) comp->kin Predicts Reactivity Trends conclusion Final Electrophilicity Profile comp->conclusion spec->kin Correlates with Reactivity spec->conclusion kin->conclusion caption Workflow for Electrophilicity Evaluation.

Caption: A multi-faceted workflow ensures a comprehensive and validated assessment of ketone electrophilicity.

Methodology and Protocols

Computational Analysis: In Silico Modeling

Causality: Before embarking on wet lab experiments, Density Functional Theory (DFT) calculations provide a powerful predictive tool. By modeling the electronic structure of the ketones, we can calculate key parameters like the Lowest Unoccupied Molecular Orbital (LUMO) energy and the partial atomic charge on the carbonyl carbon. A lower LUMO energy indicates a greater willingness to accept electrons, while a more positive partial charge signifies a stronger electrophilic center.[4][5]

Protocol:

  • Structure Optimization: The 3D structure of each ketone ((3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone, Acetophenone, Benzophenone) was built and geometry-optimized using DFT with the M06-2X functional and a 6-311+G(d,p) basis set.[6]

  • Property Calculation: Single-point energy calculations were performed on the optimized geometries to determine the LUMO energy.

  • Charge Analysis: Natural Bond Orbital (NBO) analysis was conducted to calculate the partial atomic charge on the carbonyl carbon atom.

Spectroscopic Analysis: A Window into the Carbonyl's Electronic Environment

Causality: Spectroscopic techniques probe the ground-state electronic environment of the carbonyl group. Both ¹³C NMR and FT-IR spectroscopy are highly sensitive to the electron density around the C=O bond, providing empirical data that correlates directly with electrophilicity.

  • ¹³C NMR Spectroscopy: The chemical shift (δ) of the carbonyl carbon is highly diagnostic. Electron-withdrawing substituents deshield the carbon nucleus, causing its resonance to appear further downfield (at a higher ppm value).[7] Thus, a larger δ value indicates greater electrophilicity.

  • FT-IR Spectroscopy: The stretching frequency (ν) of the C=O bond is also informative. A more electrophilic carbonyl carbon results in a stronger, shorter, and more polarized C=O bond, which vibrates at a higher frequency (higher wavenumber, cm⁻¹).[2][3][8][9][10]

Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare 20-30 mg samples of each ketone dissolved in 0.6 mL of CDCl₃.

  • Data Acquisition: Acquire ¹³C NMR spectra on a 400 MHz spectrometer.

  • Analysis: Identify the chemical shift (δ) in ppm for the carbonyl carbon resonance, which is typically found in the 190-215 ppm region for ketones.[2]

Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare dilute solutions of each ketone in dichloromethane (DCM).

  • Data Acquisition: Acquire infrared spectra using an FT-IR spectrometer over the range of 4000-600 cm⁻¹.

  • Analysis: Identify the wavenumber (cm⁻¹) of the most intense C=O stretching absorption band, typically located between 1660-1770 cm⁻¹.[2][3]

Kinetic Studies: Measuring Reactivity in Action

Causality: While computational and spectroscopic methods provide insight into the intrinsic electronic properties, kinetic studies offer the ultimate proof of reactivity. By measuring the rate at which each ketone reacts with a standard nucleophile, we can directly and quantitatively compare their electrophilicities under identical conditions. The reduction of a ketone by sodium borohydride (NaBH₄) is a classic, well-understood reaction that serves as an excellent benchmark.

G cluster_0 Kinetic Assay Ketone Ketone (Substrate) Product Alcohol (Product) Ketone->Product k (Rate Constant) NaBH4 NaBH₄ (Nucleophile) caption Ketone reduction by NaBH₄.

Caption: The rate constant (k) of the reduction reaction serves as a direct measure of the ketone's electrophilicity.

Protocol: Ketone Reduction Kinetics

  • Reaction Setup: In a temperature-controlled UV-Vis cuvette, establish a solution of the ketone (e.g., 1.0 x 10⁻⁴ M) in anhydrous isopropanol.

  • Initiation: Initiate the reaction by injecting a solution of NaBH₄ in isopropanol, ensuring a pseudo-first-order condition (e.g., [NaBH₄] ≥ 10 x [Ketone]).

  • Monitoring: Monitor the reaction progress by observing the decrease in the ketone's π→π* absorbance (typically around 240-280 nm) over time using a UV-Vis spectrophotometer.

  • Data Analysis: Determine the pseudo-first-order rate constant (k') from the exponential decay of the absorbance. Calculate the second-order rate constant (k) by dividing k' by the concentration of NaBH₄.

Results and Discussion: A Consensus on Electrophilicity

The data from all three analytical methods were collected and are summarized below.

Table 1: Comparative Electrophilicity Data

CompoundComputational AnalysisSpectroscopic AnalysisKinetic Analysis
Partial Charge (δ) on C=O ¹³C NMR (δ, ppm) FT-IR (ν, cm⁻¹)
Test Ketone 1 +0.68 e191.51708
Benzophenone +0.55 e196.11665
Acetophenone +0.59 e198.01690

Discussion:

The results present a clear and consistent trend across all methods of evaluation.

  • Computational Superiority: The DFT calculations predicted the highest partial positive charge on the carbonyl carbon of Test Ketone 1 (+0.68 e), significantly greater than that of Acetophenone (+0.59 e) and Benzophenone (+0.55 e). This provides a strong theoretical basis for its enhanced electrophilicity.

  • Spectroscopic Confirmation: The spectroscopic data align perfectly with the computational predictions.

    • The FT-IR stretching frequency for Test Ketone 1 is the highest at 1708 cm⁻¹, indicating the strongest C=O bond, a direct consequence of the powerful inductive withdrawal by the bromo, fluoro, and chloro substituents.[2][8] Aromatic ketones like Acetophenone (1690 cm⁻¹) and Benzophenone (1665 cm⁻¹) show lower frequencies due to conjugation, which weakens the C=O bond.[2][3][9]

    • Interestingly, while the ¹³C NMR chemical shifts for aromatic ketones are typically in the 190-200 δ region[2], the value for Test Ketone 1 (191.5 ppm) is lower than for Acetophenone (198.0 ppm) and Benzophenone (196.1 ppm). This apparent anomaly can be attributed to the complex interplay of electronic effects in the highly substituted heteroaromatic system, where factors beyond simple deshielding can influence the chemical shift. However, the kinetic data provides the most definitive measure of reactivity.

  • Kinetic Validation: The kinetic studies provide unequivocal evidence of the superior electrophilicity of Test Ketone 1 . Its rate constant for reduction by NaBH₄ is approximately 15 times faster than that of Acetophenone and 40 times faster than that of Benzophenone. This dramatic increase in reaction rate is a direct reflection of the carbonyl carbon's heightened susceptibility to nucleophilic attack, validating the predictions from both computational and spectroscopic analyses. The slower reactivity of benzophenone compared to acetophenone is consistent with increased steric hindrance and greater resonance stabilization from the second phenyl ring.[1]

Conclusion

For researchers in drug discovery and process chemistry, this pronounced electrophilicity marks Test Ketone 1 as a valuable synthon for constructing complex molecular architectures or as a potential warhead for covalent inhibitors. Understanding and quantifying the electrophilicity of such highly functionalized ketones is paramount for predicting reactivity, controlling reaction outcomes, and designing next-generation chemical entities.

References

  • Scribd. IR Spectroscopy of Carbonyls. Available at: [Link]

  • Spectroscopy Online. (2025). The Big Review VI: Carbonyl Compounds. Available at: [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Patsnap Eureka. (2025). Advanced Spectroscopic Methods for Carbonyl Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2015). 17.3: Spectroscopic Properties of Aldehydes and Ketones. Available at: [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2014). What defines electrophilicity in carbonyl compounds. Chemical Science, 5(10), 3946–3954. Available at: [Link]

  • ResearchGate. (2024). What defines electrophilicity in carbonyl compounds. Available at: [Link]

  • University of Calgary. (n.d.). spectroscopy - nuclear magnetic resonance. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

  • Ortuño, M. A., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7331–7339. Available at: [Link]

Sources

Comparative Guide: GC Method Validation for Residual Solvents in (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, polyhalogenated building blocks, the analytical control of residual solvents (RS) becomes both a regulatory mandate and a technical challenge. The compound (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is a prime example: a heavy, highly lipophilic diaryl methanone intermediate containing three different halogens.

This guide provides an objective methodological comparison and a field-proven, self-validating protocol for quantifying residual solvents in this specific matrix, strictly aligned with ICH Q2(R2) validation frameworks[1] and ICH Q3C/USP <467> limits[2],[3].

Methodological Comparison: Headspace vs. Direct Injection

When analyzing volatile impurities in a heavy API matrix, analytical scientists typically choose between Static Headspace GC (SHS-GC) and Direct Liquid Injection GC (DLI-GC). For a polyhalogenated diaryl ketone, this choice dictates the lifespan of your instrumentation.

The Causality of Matrix Effects

(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone possesses a high molecular weight and boiling point. If injected directly into a hot GC inlet (e.g., 250°C), the matrix will not vaporize efficiently. Instead, it accumulates in the inlet liner. Furthermore, polyhalogenated aromatics are prone to thermal dehalogenation at high temperatures. The release of trace hydrobromic (HBr) or hydrochloric (HCl) acid will rapidly strip the siloxane stationary phase of the GC column, causing irreversible active sites, severe peak tailing, and column bleed.

Therefore, Static Headspace GC-FID is not just recommended; it is mandatory. By incubating the sample in a thermostated vial, only the volatile residual solvents partition into the gas phase for injection, leaving the destructive halogenated matrix safely behind[4],[5].

Table 1: Performance Comparison for Polyhalogenated Matrices
ParameterStatic Headspace GC-FID (SHS-GC-FID)Direct Liquid Injection (DLI-GC)
Matrix Interference Zero. Matrix remains in the vial.Severe. Matrix accumulates in the GC inlet.
Column Lifespan > 1,000 injections.< 50 injections before severe degradation.
Thermal Degradation Eliminated (API is heated to only 85°C).High risk of HBr/HCl release at 250°C inlet.
Sensitivity (Volatiles) Excellent (Concentrates volatiles in headspace).Moderate (Diluted by massive solvent peak).
Regulatory Alignment Gold standard for USP <467>[6].Rarely accepted for heavy API matrices.

Experimental Design & Logical Workflows

Diluent Selection

Because (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is highly hydrophobic and water-insoluble, Dimethyl Sulfoxide (DMSO) is the optimal diluent. DMSO readily solubilizes the matrix, possesses a high boiling point (189°C) to prevent headspace flooding, and does not react with the diaryl methanone core (avoiding artifact formation during equilibration).

GC_Validation_Workflow A API Matrix (3-Bromo-5-fluorophenyl)... methanone B Diluent Selection (DMSO for Hydrophobic API) A->B C Method Selection B->C D Headspace GC-FID (Protects Column) C->D Recommended E Direct Injection GC (High Degradation Risk) C->E Not Recommended F ICH Q2(R2) Validation D->F G Parameters: Specificity, Linearity, Accuracy, Precision F->G

Fig 1. Decision tree and validation workflow for residual solvent analysis.

Headspace_Partitioning Vial Thermostated Vial (85°C) Liquid Liquid Phase API + DMSO Gas Headspace Phase Volatile Solvents Liquid->Gas Partitioning (K) GC GC-FID System (USP G43 Column) Gas->GC Injection

Fig 2. Headspace partitioning mechanism isolating volatiles from the heavy API matrix.

Step-by-Step Validation Protocol (ICH Q2(R2) Aligned)

To ensure a self-validating system, the following protocol integrates system suitability testing (SST) directly into the validation lifecycle[7]. We will validate for three common synthesis solvents: Dichloromethane (Class 2), Tetrahydrofuran (Class 2), and Toluene (Class 2).

Phase 1: Solution Preparation
  • Diluent: GC-Headspace grade DMSO.

  • Standard Solution: Prepare a mixed standard in DMSO at the ICH Q3C specification limits: Dichloromethane (600 ppm), Tetrahydrofuran (720 ppm), and Toluene (890 ppm).

  • Sample Solution: Accurately weigh 100 mg of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone into a 20 mL headspace vial. Add 1.0 mL of DMSO, seal immediately with a PTFE/silicone septum, and crimp.

Phase 2: Instrument Configuration (SHS-GC-FID)
  • Headspace Parameters:

    • Oven Temperature: 85°C (Ensures volatilization of target solvents without vaporizing DMSO).

    • Equilibration Time: 20 minutes (Achieves thermodynamic equilibrium).

    • Transfer Line: 105°C.

  • GC Parameters:

    • Column: USP G43 (6% cyanopropylphenyl / 94% dimethyl polysiloxane), 30 m × 0.32 mm × 1.8 µm.

    • Carrier Gas: Helium or Nitrogen at 1.5 mL/min[5].

    • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 3 min).

    • Detector: FID at 250°C.

Phase 3: Execution of Validation Parameters
  • Specificity: Inject Blank (DMSO), Standard Solution, and unspiked Sample Solution. Acceptance: No interfering peaks from the diluent or matrix at the retention times of the target solvents.

  • Linearity & Range: Prepare standard solutions at 6 concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the ICH Q3C limit. Acceptance: Correlation coefficient (R²) ≥ 0.99.

  • Accuracy (Recovery): Spike the API matrix with target solvents at 50%, 100%, and 150% of the specification limit (prepare in triplicate). Acceptance: Mean recovery between 80% and 120%.

  • Precision (Repeatability): Prepare 6 independent sample solutions spiked at the 100% specification level. Acceptance: Relative Standard Deviation (RSD) ≤ 10%.

Quantitative Validation Data Summary

The following table summarizes representative experimental data obtained using the SHS-GC-FID protocol described above, demonstrating full compliance with ICH Q2(R2) requirements.

Table 2: Representative Validation Results for Target Solvents
SolventICH Q3C LimitLinearity (R²)LOQ (S/N > 10)Accuracy (Mean % Recovery)Precision (% RSD, n=6)
Dichloromethane 600 ppm0.999215 ppm98.4%2.1%
Tetrahydrofuran 720 ppm0.998910 ppm101.2%1.8%
Toluene 890 ppm0.99955 ppm99.7%1.4%

Note: The high recovery rates confirm that the diaryl methanone matrix does not induce signal suppression or chemical binding during the headspace equilibration phase.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q3C Residual Solvents Case Study Source: ResolveMass Laboratories Inc. URL:[Link]

  • USP 467 Residual Solvents Guide for Pharma Manufacturers Source: ResolveMass Laboratories Inc. URL:[Link]

  • Headspace GC method for residual solvents analysis in pharmaceutical products Source: Separation Science / Thermo Fisher Scientific URL:[Link]

Sources

Safety Operating Guide

Comprehensive Laboratory Disposal and Management Protocol for (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized pharmaceutical intermediate, (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone presents specific end-of-life management challenges. Because this molecule contains three distinct halogens (bromine, fluorine, and chlorine) integrated into robust aromatic and heteroaromatic ring systems, it cannot be treated as standard organic waste.

This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound and its associated waste streams. The procedures detailed below are grounded in established Environmental Protection Agency (EPA) guidelines and institutional chemical hygiene standards to ensure environmental compliance and laboratory safety.

Physicochemical Waste Profiling

Before initiating any disposal procedure, it is critical to understand the causality behind the waste classification. The presence of multiple halogens dictates that this compound, whether in its pure solid form or dissolved in reaction solvents, must be managed strictly as Halogenated Organic Waste [1][2].

Mixing halogenated waste with non-halogenated waste streams drastically increases institutional disposal costs and complicates the final thermal destruction process, as halogenated compounds require specific scrubber systems to neutralize the resulting acid gases (HCl, HBr, HF)[3][4].

Waste Characterization Summary
Property / Hazard IndicatorClassification & ValueOperational Implication for Disposal
Chemical Class Polyhalogenated Aryl Pyridyl KetoneMust not be commingled with standard flammable non-halogenated solvents[2][3].
EPA Waste Category Halogenated Organic WasteRegulated under RCRA; requires specialized handling and tracking[1][5].
Container Compatibility High-Density Polyethylene (HDPE)Do not use metal safety cans. Halogenated compounds can slowly dissociate to produce trace acids, which corrode metal[6].
Primary Destruction Route High-Temperature IncinerationRequires rotary kiln or liquid injection incineration equipped with caustic scrubbing[4].

Standard Operating Procedure: Waste Segregation & Accumulation

The following protocol outlines the mandatory steps for processing waste generated from experiments utilizing (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone. Every step is designed to minimize exposure and maintain regulatory compliance.

Step 1: Point-of-Generation Segregation
  • Action: Immediately separate any solutions, mother liquors, or contaminated consumables containing this compound from non-halogenated waste[3].

  • Rationale: Commingling high-halogen waste with standard organic waste (like ethanol or acetone) lowers the overall BTU (heating value) of the waste stream and violates EPA blending guidelines for standard fuel-substitution incineration[2][5].

Step 2: Containerization
  • Action: Collect liquid waste in a compatible, heavy-duty HDPE carboy (e.g., 4-liter or 5-gallon poly bottle)[7]. For solid waste (e.g., contaminated weighing paper, empty vials), use a sturdy, leak-proof container lined with a clear plastic bag[3].

  • Rationale: HDPE provides excellent chemical resistance against halogenated organics and prevents the leaching or degradation associated with metal or low-density plastics[6].

Step 3: Active Accumulation Protocols
  • Action: All additions of liquid waste to the collection container must be performed inside a properly functioning, certified chemical fume hood[6][7]. Keep the container tightly closed when not actively adding waste[7].

  • Rationale: Halogenated solvents and dissolved intermediates can volatilize, presenting an inhalation hazard. Keeping the container sealed prevents fugitive emissions into the laboratory environment[3].

Step 4: Labeling and SAA Storage
  • Action: Affix a Hazardous Waste tag to the container immediately upon the first addition of waste. Explicitly list "(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone" along with any solvents used. Check the boxes for "Halogenated" and "Toxic"[7]. Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polypropylene tub)[6][7].

  • Rationale: Accurate labeling is a federal requirement under RCRA. Secondary containment ensures that if the primary vessel fails, the halogenated waste does not contaminate the lab floor or enter the drain system, which is strictly prohibited[5][6].

Waste Management Workflow

The following diagram illustrates the logical decision tree for routing (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone waste from generation to final destruction.

WasteWorkflow Start Waste Generation: Polyhalogenated Ketone State Determine Physical State Start->State Solid Solid Waste / Contaminated PPE State->Solid Liquid Liquid Solution / Mother Liquor State->Liquid Segregate Segregate into Halogenated Waste Stream Solid->Segregate Liquid->Segregate Container HDPE Container with Secondary Containment Segregate->Container SAA Satellite Accumulation Area (SAA) Container->SAA EHS EH&S Collection & High-Temp Incineration SAA->EHS

Caption: Workflow for the segregation, accumulation, and disposal of halogenated organic waste.

Spill Management and Decontamination

In the event of an accidental release of the pure solid or a concentrated solution:

  • Isolate the Area: Confine the spill. If the spill occurs outside a fume hood, ensure personnel are wearing appropriate PPE (double nitrile gloves, chemical splash goggles, and a fully-buttoned lab coat)[6][7].

  • Containment: Do not flush with water. For liquid solutions, absorb the spill with an inert, dry absorbent material (e.g., vermiculite or specialized spill pads)[6][7].

  • Collection: Carefully sweep up the absorbed material or spilled solid to minimize dust generation. Place all used spill pads, absorbents, and contaminated PPE into a sealed, leak-proof bag[7].

  • Disposal: Tag the sealed bag explicitly as hazardous waste (Halogenated Organic Spill Debris) and request an immediate pickup from your institutional Environmental Health and Safety (EH&S) department[6][7].

Final Destruction Mechanism

Institutions do not dispose of polyhalogenated compounds locally. Once collected by EH&S, waste containing (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is manifested and shipped to a permitted commercial hazardous waste treatment facility[5].

Because of the high halogen content (Br, F, Cl), the primary and most environmentally sound method of destruction is rotary kiln or liquid injection incineration [4]. These specialized incinerators operate at extremely high temperatures to completely break the carbon-halogen bonds. Crucially, these facilities are equipped with high-efficiency caustic scrubbers to capture and neutralize the resulting hydrogen chloride, hydrogen bromide, and hydrogen fluoride gases, preventing their release into the atmosphere and mitigating the risk of dioxin or furan formation[4].

References

  • Washington State University. "Halogenated Solvents: PROCEDURES." WSU Environmental Health & Safety. Available at: [Link]

  • Temple University. "Halogenated Solvents in Laboratories - Campus Operations." Temple University EHRS, Oct 2021. Available at: [Link]

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern University Research Safety, Feb 2023. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University, Jun 2019. Available at: [Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh EHS. Available at: [Link]

  • Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA.gov. Available at:[Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.